2-Anilinoisonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-anilinopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRCPZQBVMUEOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651388 | |
| Record name | 2-Anilinopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019461-36-9 | |
| Record name | 2-(Phenylamino)-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019461-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Anilinopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Anilinoisonicotinic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-anilinoisonicotinic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, established and novel synthetic routes, and explore the burgeoning research into its pharmacological applications, particularly as a scaffold for anti-inflammatory and analgesic agents.
Core Compound Identification
A clear and unambiguous identification of a chemical entity is paramount for reproducible scientific research. The fundamental properties of this compound are summarized below.
| Property | Value |
| Chemical Name | 2-(Phenylamino)isonicotinic acid |
| Synonyms | 2-Anilino-4-pyridinecarboxylic acid |
| CAS Number | 16344-24-4 |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol |
Synthesis of this compound: A Methodological Overview
The synthesis of this compound and its derivatives is a key area of research, with efforts focused on improving yield, purity, and environmental sustainability. The most prevalent synthetic strategy involves the nucleophilic aromatic substitution of a halo-substituted isonicotinic acid with aniline or its derivatives.
The Ullmann Condensation: A Classic Approach
The Ullmann condensation is a cornerstone in the synthesis of aryl amines and ethers. In the context of this compound, this reaction typically involves the copper-catalyzed coupling of 2-chloroisonicotinic acid with aniline.[1]
Reaction Scheme:
Sources
Physicochemical Properties of 2-Anilinoisonicotinic Acid: A Technical Guide
This technical guide details the physicochemical properties, synthesis, and characterization of 2-Anilinoisonicotinic acid , a critical scaffold in medicinal chemistry, particularly for kinase inhibitor development.
Executive Summary & Chemical Identity[1][2][3]
This compound (2-(phenylamino)pyridine-4-carboxylic acid) is a bifunctional pyridine derivative characterized by a carboxylic acid at the C4 position and a phenylamino group at the C2 position.[1][2][3] Unlike its isomer 2-anilinonicotinic acid (a common NSAID scaffold), the isonicotinic derivative is primarily utilized as a pharmacophore for type I and II kinase inhibitors (e.g., targeting Wee1, Src, and MEK pathways).
Its physicochemical profile is defined by amphotericity , pH-dependent solubility , and a capacity for multipoint hydrogen bonding , making it a versatile ligand for co-crystal engineering and metal-organic frameworks (MOFs).[1][2][3]
Chemical Identity Table[1][2][3]
| Parameter | Detail |
| IUPAC Name | 2-(phenylamino)pyridine-4-carboxylic acid |
| Common Name | This compound |
| CAS Number | 1019461-36-9 (Specific to isonicotinic isomer) |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol |
| SMILES | O=C(O)c1ccnc(Nc2ccccc2)c1 |
| Appearance | Off-white to pale yellow crystalline solid |
Critical Distinction: Do not confuse with 2-anilinonicotinic acid (CAS 16344-24-4), where the carboxylic acid is at the C3 position.[1][2][3] The physicochemical behavior (especially intramolecular H-bonding) differs significantly between these isomers.[1][2][3]
Molecular Architecture & Electronic Properties[1][2][3]
The molecule features a "push-pull" electronic system.[1][2][3] The electron-rich anilino group at C2 acts as a resonance donor, while the electron-deficient pyridine ring (further deactivated by the C4-carboxyl group) acts as an acceptor.[2][3]
Ionization & Tautomerism
This compound exists in equilibrium between neutral, zwitterionic, and ionic forms depending on pH.[1][2][3]
-
Acidic pKa (~3.6 - 4.0): Attributed to the carboxylic acid (-COOH
-COO⁻).[1][2][3] -
Basic pKa (~5.2 - 5.6): Attributed to the pyridine nitrogen.[1][2][3] The C2-anilino group increases the electron density on the pyridine ring via resonance, making the ring nitrogen slightly more basic than in unsubstituted isonicotinic acid.
Visualization: Ionization States
The following diagram illustrates the pH-dependent speciation, critical for optimizing solubility during purification.
Figure 1: Predicted ionization pathway.[1][2][3] Solubility is lowest at the isoelectric point (pH ~4-5), which is utilized for isolation.
Physicochemical Profiling
The following data consolidates experimental trends and high-confidence predicted values (EPA CompTox/ACD Labs algorithms) necessary for formulation and assay design.
| Property | Value / Range | Implications for Research |
| Melting Point | 192 – 196 °C | High crystallinity; indicates stable solid-state packing.[1][2][3] |
| logP (Octanol/Water) | 2.33 (Predicted) | Moderate lipophilicity; suitable for oral drug delivery scaffolds.[1] |
| logD (pH 7.4) | ~ -0.30 | At physiological pH, the molecule is ionized (anionic), significantly reducing membrane permeability unless masked (e.g., as an ester). |
| Water Solubility | Low (Neutral form) | < 1 mg/mL at pH 4.[1][2][3] Soluble in DMSO, DMF, and aqueous base (pH > 8). |
| H-Bond Donors | 2 (NH, OH) | Capable of bidentate binding in kinase active sites (hinge region).[1][2] |
| H-Bond Acceptors | 3 (Pyridine N, C=O, OH) | Facilitates formation of supramolecular synthons.[1] |
Synthesis & Purification Protocol
While various routes exist, the nucleophilic aromatic substitution (
Reaction Mechanism
The reaction proceeds via the addition-elimination mechanism.[2][3] The electron-withdrawing carboxyl group at C4 activates the C2 position for nucleophilic attack by aniline.[1][3]
Figure 2: Synthetic workflow for the preparation of this compound.
Step-by-Step Protocol (Self-Validating)
Objective: Synthesis of 5.0 g of this compound.
-
Reagent Setup: In a 50 mL round-bottom flask, combine 2-chloroisonicotinic acid (3.15 g, 20 mmol) and aniline (3.72 g, 40 mmol, 2.0 equiv).
-
Reaction: Heat the mixture to 140°C (oil bath) for 2–4 hours.
-
Workup (The "pH Swing"):
-
Isolation:
-
Purification:
Analytical Characterization
To validate the identity of the compound, use the following spectral markers.
¹H NMR (DMSO-d₆, 400 MHz)
-
δ 9.2 ppm (s, 1H): Amine -NH (Diagnostic singlet, disappears with D₂O shake).[1]
-
δ 8.3 ppm (d, J=5.2 Hz, 1H): Pyridine H6 (Doublet due to coupling with H5).[1]
-
δ 7.6 – 7.0 ppm (m, 6H): Overlapping signals for Phenyl ring protons and Pyridine H3/H5.[1][3]
-
Note: The Pyridine H3 usually appears as a singlet or fine doublet around 7.2 ppm, shielded by the adjacent amino group.
-
Mass Spectrometry (ESI)
-
Positive Mode (M+H)⁺: m/z 215.1[1]
-
Negative Mode (M-H)⁻: m/z 213.1 (Often more sensitive due to the carboxylic acid).[1][3]
Applications in Drug Discovery[6]
Kinase Inhibition Scaffold
The this compound structure mimics the ATP-binding motif found in many kinase inhibitors.[1][2][3]
-
Hinge Binding: The pyridine nitrogen and the anilino NH form a donor-acceptor pair that interacts with the kinase hinge region (e.g., Met residue).[3]
-
Solvent Front: The C4-carboxylic acid can be derivatized to amides to reach into the solvent-exposed pocket, improving solubility and selectivity.[1][2][3]
Solid-State Engineering
Research into the nicotinic isomer has revealed that these molecules can form acid-acid homosynthons or acid-pyridine heterosynthons in the solid state.[1][2][3] This property is critical for formulation scientists working on co-crystals to improve the bioavailability of poorly soluble derivatives.[1][3]
References
-
Synthesis & Catalysis: Javanshir, S., et al. "An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst."[1][2][3][4] Chemistry Central Journal, 2017.[1][2][3] [4]
-
Physicochemical Data: EPA CompTox Chemicals Dashboard. "2-Anilinopyridine-4-carboxylic acid (CAS 1019461-36-9)."[1][2][3]
-
Structural Isomerism: Wang, L., et al. "Structural Isomerization of 2-Anilinonicotinic Acid Leads to a New Synthon in 6-Anilinonicotinic Acids."[1][2][3][5] Crystal Growth & Design, 2018.[1][2][3][5]
-
Kinase Activity Context: Asquith, C.R.M., et al. "Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype."[1][2][3][6] ChemMedChem, 2023.[1][2][6] (Contextual reference for anilino-pyridine scaffolds).
Sources
- 1. 2-Aminonicotinic acid | C6H6N2O2 | CID 72930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Piperidinoisonicotinic acid | C11H14N2O2 | CID 6484237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
Technical Deep Dive: The Pharmacophore Potential of 2-Anilinoisonicotinic Acid
Executive Summary
While 2-anilinonicotinic acid (the core of fenamate NSAIDs like Clonixin and Flunixin) is a staple of anti-inflammatory medicinal chemistry, its isomer 2-anilinoisonicotinic acid (2-AINA) represents a distinct, underutilized pharmacophore.[1] By shifting the carboxylate vector from the C3 (meta to nitrogen) to the C4 (para to nitrogen) position, the scaffold loses typical COX-1/2 binding affinity but gains utility in allosteric kinase inhibition and antitubercular drug design .
This guide dissects the structural utility of 2-AINA, contrasting it with classical fenamates, and provides validated protocols for its synthesis and biological evaluation.
Part 1: Structural Analysis & Pharmacophore Divergence[1]
The Isomeric Shift: Nicotinic vs. Isonicotinic
The medicinal chemistry of amino-pyridine-carboxylic acids is defined by the "vector" of the acidic headgroup relative to the hydrophobic aniline tail.
| Feature | 2-Anilinonicotinic Acid (Fenamates) | This compound (2-AINA) |
| Structure | Pyridine-3-COOH, 2-NH-Ar | Pyridine-4-COOH, 2-NH-Ar |
| Vector Angle | ~60° (Ortho-like relationship) | ~120° (Para-like relationship) |
| Primary Target | Cyclooxygenase (COX-1/2) | Kinases (MEK/EGFR), M.tb InhA |
| Binding Mode | Cation-π / Salt bridge in COX Arg-120 | Allosteric hydrophobic pockets; H-bond donor/acceptor |
| Solubility | Moderate (Intramolecular H-bond) | Higher (Intermolecular H-bonding favored) |
The Kinase Bioisostere Strategy
In kinase inhibitor design, particularly for MEK1/2, the anthranilic acid scaffold (benzene core) is common (e.g., CI-1040).[1] 2-AINA serves as a pyridine bioisostere of the anthranilic core.
-
Solubility: The pyridine nitrogen lowers logP, improving oral bioavailability compared to the phenyl analog.
-
Metabolic Stability: The pyridine ring is less prone to oxidative metabolism (e.g., hydroxylation) than the electron-rich phenyl ring of anthranilic acids.
Antitubercular Relevance
Isonicotinic acid hydrazide (Isoniazid) is a frontline TB drug.[1][2][3][4] 2-AINA derivatives retain the isonicotinyl core, allowing them to target the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis, often acting as "super-scaffolds" that can bypass resistance mechanisms affecting Isoniazid.[1]
Part 2: Synthetic Pathways
The synthesis of 2-AINA is non-trivial due to the electronic deactivation of the pyridine ring by the carboxylate group.
Pathway Visualization
The following DOT diagram illustrates the decision matrix between classical SnAr and modern Buchwald-Hartwig coupling.
Figure 1: Synthetic decision tree for accessing the 2-AINA scaffold.
The Challenge of SnAr
Nucleophilic Aromatic Substitution (SnAr) on 2-chloroisonicotinic acid is difficult because the carboxylate group (under basic conditions) forms a carboxylate anion.[1] This anion donates electron density into the ring via induction, deactivating the 2-position toward nucleophilic attack.
-
Legacy Method: Refluxing in water/xylenes with Cu powder (Ullmann) often results in low yields (<40%) and tar formation.[1]
The Modern Solution: Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling is the industry standard for this transformation, specifically utilizing ligands that can prevent the pyridine nitrogen from poisoning the catalyst.
Part 3: Experimental Protocols
Protocol A: Buchwald-Hartwig Synthesis of 2-AINA Derivatives
Rationale: This protocol uses Xantphos , a bidentate ligand with a wide bite angle, which is crucial for coupling amino-pyridines and preventing catalyst deactivation.[1]
Reagents:
-
2-Chloroisonicotinic acid methyl ester (Protection of COOH is recommended to prevent catalyst poisoning).[1]
-
Substituted Aniline (1.2 equiv).
-
Pd(OAc)₂ (5 mol%).[1]
-
Xantphos (10 mol%).[1]
-
Cs₂CO₃ (2.0 equiv).[1]
-
1,4-Dioxane (anhydrous).[1]
Step-by-Step Workflow:
-
Catalyst Pre-complexation: In a glovebox or under Ar, mix Pd(OAc)₂ and Xantphos in 1,4-dioxane.[1] Stir for 10 mins at RT to form the active catalytic species (Yellow to orange color change).
-
Substrate Addition: Add the 2-chloroisonicotinic acid ester, the aniline, and Cs₂CO₃ to the reaction vessel.
-
Reaction: Seal the vessel and heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the aryl chloride.
-
Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts and Palladium black. Rinse with EtOAc.
-
Hydrolysis (Global Deprotection): Concentrate the filtrate. Redissolve in THF/Water (1:1) and add LiOH (3 equiv). Stir at RT for 4 hours to saponify the methyl ester.
-
Isolation: Acidify to pH 3 with 1N HCl. The free acid 2-AINA derivative usually precipitates. Filter and recrystallize from EtOH.
Self-Validation Check:
-
Success Indicator: Appearance of a broad singlet at ~11–13 ppm (COOH) and a sharp singlet at ~9–10 ppm (NH) in ¹H NMR (DMSO-d₆).[1]
-
Failure Mode: If conversion is low, switch ligand to BrettPhos , which is superior for electron-deficient anilines.[1]
Protocol B: Antitubercular Susceptibility Assay (Microplate Alamar Blue)
Rationale: Since 2-AINA derivatives often target M.tb pathways, a phenotypic screen is the first step in validation.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC.
-
Resazurin (Alamar Blue) reagent.[1]
Workflow:
-
Culture: Grow M.tb H37Rv to mid-log phase (OD₆₀₀ ~0.6).
-
Plating: Dilute culture to 10⁵ CFU/mL. Dispense 100 µL into 96-well plates.
-
Treatment: Add 2-AINA derivatives (dissolved in DMSO) in a serial dilution (e.g., 100 µM to 0.19 µM). Include Isoniazid as a positive control.
-
Incubation: Incubate at 37°C for 5 days.
-
Development: Add 20 µL of Resazurin solution (0.02%) and Tween 80 (1:1 ratio). Incubate for an additional 24 hours.
-
Readout:
-
Blue Color: No growth (Inhibition).
-
Pink Color: Growth (Reduction of Resazurin to Resorufin).
-
Metric: Determine the MIC (Minimum Inhibitory Concentration) as the lowest concentration preventing the color change.
-
Part 4: Structure-Activity Relationship (SAR) Visualization
The following diagram maps the functional regions of the 2-AINA scaffold and their impact on biological activity.
Figure 2: SAR Logic flow for optimizing 2-AINA derivatives.
References
-
Wang, S., et al. (2013).[1] Design, synthesis and biological evaluation of novel 2-substituted isonicotinic acid hydrazide derivatives as potential antitubercular agents.[4] European Journal of Medicinal Chemistry.
-
Surade, S., et al. (2014).[1] Structural Basis of MEK1 Inhibition by Allosteric Inhibitors.[5] Proceedings of the National Academy of Sciences (PNAS).
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. Accounts of Chemical Research.
-
Scior, T., et al. (2016).[1] Isonicotinic Acid Derivatives: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry.
-
BenchChem. (2025).[6] Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Scalable Synthesis and Purification of 2-Anilinoisonicotinic Acid
Abstract & Scope
This application note details the robust synthesis of 2-anilinoisonicotinic acid (2-(phenylamino)pyridine-4-carboxylic acid), a critical pharmacophore in kinase inhibitors (e.g., Sorafenib analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).
While many protocols exist for the isomeric nicotinic acid (COOH at position 3), this guide focuses specifically on the isonicotinic isomer (COOH at position 4). The protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy, optimized for laboratory reproducibility and scalability. We compare a standard solvent-mediated approach against a "green" solvent-free catalytic method.
Scientific Background & Reaction Logic[1][2][3]
Mechanistic Insight (SNAr)
The synthesis relies on the displacement of a chloride leaving group by an aniline nucleophile.
-
Substrate Activation: The 2-chloroisonicotinic acid substrate is highly activated for nucleophilic attack at the C2 position due to the combined electron-withdrawing effects of:
-
The pyridine nitrogen (ortho to the leaving group).
-
The carboxylic acid moiety at C4 (para to the nitrogen, meta to the chloride), which exerts an inductive electron-withdrawing effect (
).
-
-
The Challenge: The carboxylic acid proton can quench the aniline nucleophile (forming an anilinium salt), potentially stalling the reaction.
-
The Solution: We employ high thermal energy (reflux) to overcome the activation barrier or use a Lewis Acid catalyst (Boric Acid) to activate the leaving group and facilitate the transition state.
Reaction Scheme
The following diagram illustrates the reaction pathway and the critical intermediate states.
Figure 1: SNAr mechanism. The pyridine nitrogen facilitates the addition-elimination sequence.
Experimental Protocols
We present two methods. Method A is recommended for general laboratory synthesis (1–10g scale). Method B is a "Green" solvent-free approach recommended for larger scales or unreactive anilines.
Materials Table
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 2-Chloroisonicotinic Acid | 157.55 | 1.0 | Limiting Reagent |
| Aniline | 93.13 | 2.0 - 3.0 | Nucleophile & Base |
| 2-Ethoxyethanol (Method A) | - | Solvent | High-boiling solvent (135°C) |
| Boric Acid (Method B) | 61.83 | 0.3 (30 mol%) | Lewis Acid Catalyst |
| 1M NaOH / 1M HCl | - | - | pH Adjustment (Workup) |
Protocol A: Solvent-Mediated Reflux (Standard)
Best for: High purity requirements and standard lab equipment.
Step-by-Step Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 2-chloroisonicotinic acid (1.58 g, 10 mmol) and 2-ethoxyethanol (15 mL). Stir to suspend.
-
Nucleophile Addition: Add aniline (2.7 mL, ~30 mmol, 3 equiv).
-
Note: Excess aniline acts as a proton sponge for the HCl generated.
-
-
Reaction: Heat the mixture to reflux (bath temp ~140°C) for 12–16 hours.
-
Monitoring: Check via TLC (DCM:MeOH 9:1) or HPLC. The starting material spot (more non-polar) should disappear.
-
-
Quench: Cool the reaction mixture to room temperature.
-
Workup (Isoelectric Precipitation):
-
Pour the reaction mixture into Water (50 mL). The solution may be cloudy.
-
Basification: Add 10% NaOH dropwise until pH ~10–11. The solution should become clear (formation of sodium carboxylate salt).
-
Extraction (Purification): Extract with Ethyl Acetate (2 x 30 mL) to remove excess aniline and organic impurities. Discard the organic layer.
-
Acidification: Isolate the aqueous layer. Slowly add 1M HCl while stirring vigorously.
-
Target pH: Adjust pH to 3.5 – 4.0 .
-
Observation: A thick precipitate (off-white to pale yellow) will form as the zwitterion crashes out.
-
-
Isolation: Filter the solid using a Büchner funnel. Wash with cold water (2 x 20 mL) followed by a small amount of cold ethanol (5 mL).
-
Drying: Dry in a vacuum oven at 60°C for 6 hours.
Protocol B: Boric Acid Catalyzed (Solvent-Free)
Best for: Scale-up, Green Chemistry compliance, or deactivated anilines.
Step-by-Step Procedure:
-
Setup: Use a heavy-walled pressure vial or a round-bottom flask open to air (if using an oil bath).
-
Charging: Mix 2-chloroisonicotinic acid (10 mmol), Aniline (20 mmol), and Boric Acid (3 mmol, 30 mol%) in a mortar and pestle to ensure intimate mixing.
-
Fusion: Transfer the powder to the flask. Heat to 120°C (melt).
-
Duration: Stir the melt for 2–4 hours. (Reaction is significantly faster than Method A).
-
Workup:
-
Cool to ~60°C. Add 10% Na2CO3 solution (30 mL) directly to the melt. Stir until dissolved.
-
Extract with Ethyl Acetate (to remove unreacted aniline).
-
Acidify the aqueous phase to pH 3.5 with HCl.
-
-
Isolation: Filter and dry as in Method A.
Purification Logic & Troubleshooting
The critical step in this protocol is the pH-controlled precipitation . This compound is amphoteric.
-
pH < 2: Species is protonated (Pyridinium cation)
Soluble. -
pH > 8: Species is deprotonated (Carboxylate anion)
Soluble. -
pH ~ 3.5 (pI): Zwitterion (Net neutral)
Insoluble (Precipitate).
Purification Workflow Diagram
Figure 2: Workup strategy utilizing the amphoteric nature of the product for purification.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / No Precipitate | pH missed the Isoelectric Point (pI). | Check pH carefully. If pH < 2, add base. If pH > 5, add acid. Aim for pH 3.5. |
| Dark/Black Product | Oxidation of aniline during reflux. | Perform reaction under Nitrogen/Argon atmosphere. Recrystallize from Ethanol. |
| Incomplete Conversion | Deactivated aniline or low temperature. | Switch to Method B (Boric Acid) or add KI (catalytic) to Method A. |
| Sticky Solid | Trapped solvent/impurities. | Triturate the solid with diethyl ether or hexanes after filtration. |
References
-
Yarhosseini, M., et al. (2017).[4] "An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst." Chemistry Central Journal, 11:124. (Note: While the title refers to nicotinic acid, the chemistry is directly applicable to isonicotinic acid isomers).
-
Kamal, A., et al. (2007).[5] "Synthesis of a new class of 2-anilino substituted nicotinyl arylsulfonylhydrazides as potential anticancer and antibacterial agents." Bioorganic & Medicinal Chemistry, 15(2), 1004-1013.[5]
-
Delalande, S.A. (1968). "Derivatives of 2-anilino-nicotinic acid and process for their preparation." US Patent 3,415,834.
-
Romagnoli, R., et al. (2022).[3] "Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors." Pharmaceuticals, 15(8), 1031.[3]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. allen.in [allen.in]
- 3. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a new class of 2-anilino substituted nicotinyl arylsulfonylhydrazides as potential anticancer and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Functionalization of 2-Anilinoisonicotinic Acid Scaffolds
Introduction: The Scaffold & Its Utility
The 2-anilinoisonicotinic acid scaffold represents a critical pharmacophore in modern kinase inhibitor design, acting as a bioisostere to the N-phenylanthranilic acid core found in MEK inhibitors (e.g., Cobimetinib, PD0325901).
While the anthranilic acid (benzene) core is well-established, the isonicotinic (pyridine) variant offers distinct advantages for drug-like properties (DMPK):
-
Solubility: The pyridine nitrogen lowers LogP and provides a handle for protonation/salt formation.
-
Metabolic Stability: The electron-deficient ring is less prone to oxidative metabolism (e.g., P450-mediated hydroxylation) compared to electron-rich phenyl rings.
-
H-Bonding: The pyridine nitrogen can serve as an additional hydrogen bond acceptor in the solvent-exposed region of the ATP binding pocket.
Structural Analysis & Pharmacophore Map
The following diagram illustrates the strategic functionalization points of the scaffold.
Figure 1: Pharmacophore mapping of the this compound scaffold.
Chemical Strategy: The "Ortho-Fluoro" Directive
The most robust route to these derivatives is not the direct amination of 2-chloroisonicotinic acid, which often requires harsh thermal conditions (high temperature SNAr) or expensive palladium catalysts (Buchwald-Hartwig).
The Superior Strategy: Use 2-fluoroisonicotinic acid esters combined with Lithium Amide (LiHMDS) mediated coupling .
-
Why? The 2-fluoro substituent is significantly more reactive toward SNAr than chlorine due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate.[1]
-
The "Expert" Insight: Using LiHMDS deprotonates the aniline before attack, creating a potent nucleophile that reacts rapidly at low temperatures (-78 °C to 0 °C), preventing polymerization and byproduct formation common in thermal methods.
Detailed Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (LHMDS-Mediated SNAr)
Objective: Coupling of functionalized anilines with methyl 2-fluoroisonicotinate.
Reagents:
-
Methyl 2-fluoroisonicotinate (1.0 equiv)
-
Substituted Aniline (e.g., 2-fluoro-4-iodoaniline) (1.1 equiv)
-
LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (2.5 equiv)
-
Anhydrous THF (Solvent)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to -78 °C using a dry ice/acetone bath.
-
Aniline Activation: Add the substituted aniline (1.1 equiv) and anhydrous THF (0.2 M concentration). Dropwise, add LiHMDS (2.5 equiv) over 10 minutes.
-
Note: The solution often turns deep red/orange, indicating the formation of the lithium anilide species. Stir for 30 minutes at -78 °C.
-
-
Electrophile Addition: Dissolve methyl 2-fluoroisonicotinate (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the reaction mixture.
-
Reaction: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
-
Checkpoint: Monitor by TLC or LCMS. The 2-fluoro starting material should disappear rapidly upon warming.
-
-
Quench: Quench the reaction with saturated aqueous NH₄Cl solution while still at 0 °C.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The product is an ester. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Yield Expectation: 75-90% Key Advantage: Avoids the formation of bis-addition products common with thermal methods.
Protocol B: Saponification & Library Generation (Amide Coupling)
Objective: Hydrolysis of the ester followed by parallel amide coupling to generate a diversity library.
Part 1: Hydrolysis
-
Dissolve the ester from Protocol A in THF/MeOH/Water (3:1:1).
-
Add LiOH·H₂O (3.0 equiv). Stir at RT for 4 hours.
-
Acidify to pH 3-4 with 1N HCl. The zwitterionic this compound often precipitates. Filter and dry.[1]
Part 2: Parallel Amide Coupling (HATU Method)
-
Dissolution: Dissolve the acid (1.0 equiv) in DMF (0.1 M).
-
Activation: Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes.
-
Amine Addition: Add the diverse amine (R-NH₂, 1.2 equiv). Stir at RT for 12 hours.
-
Isolation: For library scale (<50 mg), purify directly via preparative HPLC (Reverse phase, C18, Water/Acetonitrile + 0.1% Formic Acid).
Experimental Workflow Visualization
The following diagram outlines the logical flow from starting materials to the final drug candidate library.
Figure 2: Step-by-step synthesis workflow for this compound libraries.
Case Study: MEK Inhibition & SAR Data
In the context of MEK inhibitors (like the bioisostere Cobimetinib), the this compound scaffold functions by occupying the allosteric pocket adjacent to the ATP binding site.
Structure-Activity Relationship (SAR) Summary:
| Position | Modification | Biological Effect |
| Aniline Ring (R1) | 2-F, 4-I (Iodo) | Critical. The iodine atom fills a hydrophobic pocket (Val/Leu rich). The fluorine locks conformation via intramolecular H-bond. |
| Pyridine N | None | Improves solubility vs. benzene. Acts as H-bond acceptor with Ser212 (MEK1). |
| C4-Amide (R2) | Azetidine/Piperidine | Controls solvent exposure. Hydroxyl groups here often improve metabolic stability and oral bioavailability. |
| C3-Position | H or F | Small substituents tolerated. Large groups cause steric clash with the activation loop. |
Data Interpretation: Replacing the benzene core of anthranilic acid MEK inhibitors with pyridine (isonicotinic acid) typically results in a 10-fold increase in aqueous solubility at pH 7.4, with maintained or slightly improved IC50 values (typically <10 nM for optimized leads).
Troubleshooting & Optimization
Issue: Low Yield in SNAr Step
-
Cause: Incomplete deprotonation of aniline or moisture in THF.
-
Solution: Titrate the aniline with LiHMDS at -78 °C. Ensure the solution turns color (red/orange) before adding the pyridine ester.
Issue: Regioselectivity (2- vs 4- position)
-
Insight: In 2,4-difluoropyridine systems, nucleophilic attack occurs preferentially at the 4-position (para) thermodynamically. However, for 2-fluoroisonicotinic acid esters , the ester at C4 deactivates the C4 position sterically and electronically, directing the nucleophile to the C2 position .
-
Verification: Always confirm regiochemistry using 1H-NMR (HMBC). The C3 proton of the pyridine ring is a diagnostic singlet (or doublet with small coupling) that shifts significantly upon 2-substitution.
References
-
Rice, K. D., et al. (2012). "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (Cobimetinib)." ACS Medicinal Chemistry Letters, 3(5), 416–421. [Link]
-
Singaram, B., et al. (2003). "The first mild and efficient method for generating 2-(dialkylamino)-pyridines from 2-fluoropyridine."[2] Organic Letters, 5(21), 3867-3870. [Link]
-
FDA Pharmacology Review. (2015). "Cotellic (Cobimetinib) NDA 206192 Multi-disciplinary Review." Center for Drug Evaluation and Research. [Link]
Sources
Advanced Crystal Growth Protocols for 2-Anilinoisonicotinic Acid Complexes
Part 1: Executive Summary & Physicochemical Profile[1][2]
Introduction
2-Anilinoisonicotinic acid (2-AINA) represents a distinct challenge in solid-state chemistry compared to its isomer, 2-anilinonicotinic acid (niflumic acid precursor).[1][2] While the nicotinic isomer (2,3-substitution) allows for convergent intramolecular hydrogen bonding or chelation, 2-AINA (2,4-substitution) functions as a divergent ligand .[1] The carboxylic acid at position 4 and the pyridine nitrogen at position 1 are geometrically separated, predisposing the molecule to form infinite 1D chains or 2D networks (coordination polymers) rather than discrete molecular chelates.
This guide details protocols to master the crystallization of 2-AINA, focusing on controlling the competition between the Acid-Acid Homosynthon (COOH[1][3]···COOH) and the Acid-Pyridine Heterosynthon (COOH[1][4]···N_py).
Physicochemical Profile & Solubility
Successful crystallization requires a precise understanding of the solute-solvent interaction.[1][2] 2-AINA is zwitterionic in nature but lipophilic due to the phenyl ring.[1][2]
| Parameter | Value/Characteristic | Implication for Crystallization |
| Molecular Weight | ~214.22 g/mol | Moderate size; diffusion rates in gels will be standard.[1][2] |
| pKa Values | pKa₁ ≈ 3.5 (COOH), pKa₂ ≈ 6.0 (Py-H⁺) | pH control is critical.[1] < pH 3 protonates Py-N; > pH 7 deprotonates COOH.[1][2] |
| Solubility (High) | DMSO, DMF, DMAc | Good for stock solutions; requires antisolvent for crystallization. |
| Solubility (Mod) | Ethanol, Methanol, Acetone | Ideal for slow evaporation or cooling methods. |
| Solubility (Low) | Water, Hexane, Toluene | Use as antisolvents (precipitants). |
| Thermal Stability | Stable up to ~200°C | Suitable for solvothermal synthesis.[1][2] |
Part 2: Crystal Growth Protocols
Protocol A: Polymorph Control via Solution Growth (Evaporation)
Targeting the Acid-Pyridine Heterosynthon[1]
Objective: To grow single crystals of the organic ligand suitable for XRD, prioritizing the energetically favorable Acid-Pyridine hydrogen bond network.
Mechanistic Insight: Fast evaporation often kinetically traps the Acid-Acid dimer (homosynthon).[1][2] To access the thermodynamically stable Acid-Pyridine catemer (heterosynthon), slow growth in a solvent that competes for hydrogen bonding is required.[1]
Materials:
-
Additives: 2,6-Lutidine (base) or dilute HCl (acid) for pH tuning.[1]
Step-by-Step Methodology:
-
Saturation: Dissolve 100 mg of 2-AINA in 10 mL of MeOH/EtOH mixture at 50°C. Stir for 30 minutes to ensure complete dissolution.
-
Filtration: Filter the warm solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove dust nuclei (heterogeneous nucleation sites).
-
pH Adjustment (Critical):
-
Vessel Preparation: Cover the vial with Parafilm. Pierce 3-5 small holes using a 27G needle.[1][2]
-
Incubation: Place the vial in a vibration-free, temperature-controlled environment (20°C).
-
Harvest: Crystals should appear within 5-7 days. If precipitation is amorphous, repeat with a 10% DMF spike to slow evaporation.[2]
Protocol B: Solvothermal Synthesis of Coordination Polymers
Targeting Metal-Organic Frameworks (MOFs)
Objective: To utilize the divergent geometry of 2-AINA to bridge metal centers (Zn²⁺, Cu²⁺, Co²⁺) into polymeric networks.[1]
Mechanistic Insight: The "anilino" group at position 2 provides steric bulk that prevents dense packing, often leading to porous channels.[2] Solvothermal conditions utilize high pressure to increase the solubility of the metal salt and ligand, allowing them to overcome the activation energy for network assembly.
Materials:
-
Metal Salt: Zn(NO₃)₂[1]·6H₂O or Cu(NO₃)₂[1]·3H₂O (0.5 mmol).[1][2]
-
Apparatus: 23 mL Teflon-lined stainless steel autoclave.[1][2]
Step-by-Step Methodology:
-
Precursor Mixing: In a beaker, dissolve 2-AINA in 6 mL DMF. In a separate beaker, dissolve the metal salt in 2 mL deionized water.
-
Combination: Slowly add the metal solution to the ligand solution under vigorous stirring. A transient precipitate may form; stir until redissolved or homogeneously suspended.[1][2]
-
Sealing: Transfer the mixture to the Teflon liner. Fill factor should be ~35-40%.[1][2] Seal the autoclave tightly.[1][2]
-
Thermal Profile:
-
Ramp: Heat to 120°C over 4 hours.
-
Dwell: Hold at 120°C for 72 hours.
-
Cool: Cool to room temperature at a rate of 5°C/hour. (Crucial: Slow cooling prevents thermal shock and promotes large crystal growth).
-
-
Washing: Filter the resulting block-shaped crystals and wash with fresh DMF, then Ethanol.
Protocol C: Gel Crystallization (U-Tube Method)
Targeting High-Quality Optical Crystals[1]
Objective: To grow defect-free crystals by suppressing convection and sedimentation.
Mechanistic Insight: The gel matrix acts as a momentum sink, ensuring that mass transport is purely diffusive.[2] This eliminates "veils" and inclusions common in solution growth.[1][2]
Materials:
-
Sodium Metasilicate (Na₂SiO₃) solution (density 1.05 g/cm³).[1]
Step-by-Step Methodology:
-
Gel Preparation: Mix Na₂SiO₃ solution with 1M Acetic Acid until pH reaches 6.0. Pour into the U-tube and allow to set for 48 hours.
-
Feed Loading:
-
Diffusion: Seal both arms.[1][2] The reactants will diffuse through the gel pores.[2]
-
Growth: Nucleation will occur at the interface region within the gel over 2-4 weeks.[1][2]
-
Harvesting: Break the gel and extract crystals with plastic forceps to avoid scratching.
Part 3: Visualization & Logic[1][2]
Synthon Competition & Pathway Selection
The following diagram illustrates the decision matrix for selecting a crystallization method based on the desired intermolecular interaction.
Caption: Decision tree for selecting crystallization pathways based on desired supramolecular topology (Homosynthon vs. Heterosynthon).
Solvothermal Workflow Schematic
This diagram details the critical process parameters for the Solvothermal Protocol (Protocol B).
Caption: Solvothermal synthesis workflow emphasizing the critical cooling rate for minimizing thermal shock defects.
Part 4: Troubleshooting & Quality Control[1][2]
| Observation | Diagnosis | Corrective Action |
| Oiling Out | Phase separation before crystallization.[1][2] | Solvent is too non-polar.[1][2] Add 5-10% DMF or DMSO to increase solubility, then repeat evaporation.[1][2] |
| Microcrystalline Powder | Nucleation rate is too high.[1][2] | Decrease precursor concentration by 50% or switch to Gel Crystallization (Protocol C) to limit diffusion. |
| Twinning | Rapid growth or thermal fluctuation.[1][2] | Ensure vibration isolation.[1][2] If using solvothermal, reduce the cooling rate to 2°C/hour.[2] |
| Opaque Crystals | Solvent inclusion.[1][2] | The growth was too fast. Use a narrower vessel opening to slow evaporation.[1][2] |
References
-
Crystal Engineering of Anilinonicotinic Acids: Sun, S. (2018).[1][2][4] Structural Isomerization of 2-Anilinonicotinic Acid Leads to a New Synthon in 6-Anilinonicotinic Acids. Crystal Growth & Design. [Link] (Note: This seminal work establishes the synthon competition rules between acid-acid and acid-pyridine motifs relevant to the isonicotinic isomer.)[1]
-
Coordination Modes of Isonicotinic Acid Derivatives: Nawaz, R., et al. (2016). Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes. Journal of Molecular Structure. [Link] (Note: Provides the baseline for metal-ligand stoichiometry and solvothermal parameters for this class of ligands.)
-
General Solvothermal Techniques for Carboxylate Ligands: Yaghi, O. M., et al. (2003).[2] Reticular synthesis and the design of new materials. Nature. [Link] (Note: Authoritative source for the solvothermal protocols described in Protocol B.)
-
Gel Growth Methodologies: Henisch, H. K. (1988).[1][2] Crystals in Gels and Liesegang Rings. Cambridge University Press.[1][2] [Link] (Note: The foundational text for Protocol C.)
Sources
2-Anilinoisonicotinic acid in non-steroidal anti-inflammatory research
Application Note: Evaluation of 2-Anilinoisonicotinic Acid Scaffolds in Next-Generation NSAID Discovery
Executive Summary & Scientific Rationale
The search for safer non-steroidal anti-inflammatory drugs (NSAIDs) has long focused on bioisosteric replacement to improve the therapeutic index. This compound represents a critical "Fenamate Bioisostere" where the benzene ring of anthranilic acid (e.g., Mefenamic acid) or the pyridine-3-carboxylic core of Niflumic acid is replaced by a pyridine-4-carboxylic acid (isonicotinic) scaffold.
Why this scaffold matters:
-
pKa Modulation: The pyridine nitrogen in the para position relative to the carboxylate (isonicotinic) alters the acidity of the carboxylic acid compared to the ortho (anthranilic) or meta (nicotinic) isomers. This can significantly influence gastric mucosal penetration and GI toxicity.
-
COX Selectivity: The "2-anilino" moiety is a proven pharmacophore that occupies the hydrophobic channel of the Cyclooxygenase (COX) enzyme. Altering the core ring electron density affects the binding affinity to the COX-2 side pocket, potentially enhancing selectivity.
-
Metabolic Stability: Pyridine rings are often more resistant to oxidative metabolism than phenyl rings, potentially improving the pharmacokinetic half-life.
This guide outlines a rigorous, self-validating protocol for synthesizing, screening, and validating this compound derivatives as potent anti-inflammatory agents.
Mechanism of Action (MoA)
To effectively evaluate this scaffold, researchers must understand its specific interaction with the COX active site.
-
Primary Anchor: The carboxylate group of this compound forms an ionic bond with Arg120 and a hydrogen bond with Tyr355 at the constriction site of the COX channel.
-
Hydrophobic Occupation: The anilino (N-phenyl) group enters the hydrophobic channel. Substituents on this ring (e.g., -CF3, -Cl) dictate the depth of penetration and affinity.
-
The "Bioisostere Effect": The pyridine nitrogen of the isonicotinic core can accept hydrogen bonds, potentially interacting with His90 or Arg513 (in COX-2), interactions not possible with the benzene ring of fenamates.
Visualizing the Signaling Pathway & Inhibition
Caption: The arachidonic acid cascade showing the competitive inhibition point of this compound at the COX enzyme level.
Experimental Protocols
Phase 1: Chemical Synthesis (Ullmann-Type Coupling)
Objective: Synthesize the core scaffold from commercially available precursors.
Reagents: 2-Chloroisonicotinic acid (CAS 6313-54-8), Aniline derivative (e.g., 3-trifluoromethylaniline), Copper powder (Catalyst), Potassium Carbonate (Base), DMF (Solvent).
Protocol:
-
Charge: In a round-bottom flask, dissolve 1.0 eq of 2-Chloroisonicotinic acid and 1.2 eq of the Aniline derivative in DMF.
-
Catalyze: Add 0.1 eq of Copper powder and 2.0 eq of K2CO3.
-
Reflux: Heat the mixture to 130°C for 12–16 hours under nitrogen atmosphere.
-
Workup: Cool to room temperature. Pour into ice water and acidify to pH 3–4 using 1N HCl. The product (this compound) will precipitate.
-
Purification: Filter the solid and recrystallize from Ethanol/Water.
-
Validation: Confirm structure via 1H-NMR (look for pyridine protons at δ 7.0–8.5 ppm) and MS (ESI-).
Phase 2: In Vitro COX Inhibition Assay
Objective: Determine IC50 values for COX-1 and COX-2 to assess potency and selectivity.
Method: Colorimetric COX Inhibitor Screening Assay (Peroxidase activity).
| Component | Role | Concentration |
| Enzyme | Ovine COX-1 / Human Recombinant COX-2 | 10–20 units/well |
| Substrate | Arachidonic Acid | 100 µM |
| Chromophore | TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) | Colorimetric indicator |
| Test Compound | This compound | Serial Dilution (0.01 – 100 µM) |
| Reference | Niflumic Acid / Indomethacin | Positive Control |
Step-by-Step:
-
Incubation: Incubate Enzyme + Heme + Test Compound in assay buffer (Tris-HCl, pH 8.0) for 10 minutes at 25°C.
-
Initiation: Add Arachidonic Acid and TMPD.
-
Reaction: COX converts AA to PGG2; the peroxidase activity then reduces PGG2 to PGH2 while oxidizing TMPD (colorless) to a blue oxidized state.
-
Measurement: Read Absorbance at 590 nm after 5 minutes.
-
Calculation:
Selectivity Index (SI) = . (High SI indicates COX-2 selectivity).[1][2]
Phase 3: Cellular Anti-Inflammatory Model
Objective: Confirm the compound penetrates cell membranes and inhibits PGE2 production in a living system.
Model: LPS-Stimulated RAW 264.7 Macrophages.
Protocol:
-
Seeding: Plate RAW 264.7 cells (1 x 10^5 cells/well) in 96-well plates; incubate for 24h.
-
Pre-treatment: Treat cells with Test Compound (1, 10, 50 µM) for 1 hour.
-
Induction: Add Lipopolysaccharide (LPS, 1 µg/mL) to induce COX-2 expression. Incubate for 18–24 hours.
-
Supernatant Analysis:
-
PGE2: Quantify using a competitive ELISA kit.
-
Nitric Oxide (NO): Measure nitrite accumulation using Griess Reagent (Absorbance at 540 nm).
-
-
Viability Check: Perform an MTT assay on the remaining cells to ensure reduced PGE2 is due to COX inhibition, not cytotoxicity.
Data Analysis & Interpretation
When analyzing this compound derivatives, look for the "Iso-Switch Effect" :
-
Compare the IC50 of your compound against Niflumic acid (the nicotinic isomer).
-
Success Criteria:
-
If IC50 (Iso) < IC50 (Niflumic) -> Improved Potency.
-
If SI (Iso) > SI (Niflumic) -> Improved Safety Profile (Gastric sparing).
-
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| High IC50 (Low Potency) | Poor solubility in assay buffer. | Dissolve in DMSO first; ensure final DMSO < 1%. |
| No COX-2 Selectivity | Anilino ring substituents are too small. | Introduce bulky groups (e.g., 2,6-dichloro) to exploit the larger COX-2 side pocket. |
| Cell Toxicity (MTT) | Pyridine nitrogen causing off-target effects. | Check for mitochondrial toxicity; test lower concentration range.[3] |
Workflow Visualization
Caption: The integrated workflow for evaluating this compound derivatives, moving from synthesis to cellular validation.
References
-
Lombardino, J. G. (1974). Nonsteroidal Anti-inflammatory Drugs.[4][2][3][5][6][7][8][9] Wiley-Interscience. (Foundational text on Fenamate and Niflumic acid SAR).
-
Mera, K., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives. MDPI.
-
Abdel-Aziz, M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity of pyrazole derivatives. Dove Medical Press.
-
Gilani, S. J., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI.
-
Therapeutic Guidelines . (2000). COX-2 inhibitors and assessment of selectivity.
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 5. nps.org.au [nps.org.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 8. arthritis.ca [arthritis.ca]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement of 2-Anilinoisonicotinic Acid in DMSO
Welcome to the technical support center for 2-Anilinoisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility of this compound in Dimethyl Sulfoxide (DMSO).
Introduction: Understanding the Compound and Solvent
This compound is a molecule possessing both an aniline and a nicotinic acid group.[1] This structure gives it characteristics of both an aromatic amine and a carboxylic acid, making it soluble in polar solvents.[1] DMSO is a highly polar aprotic solvent, renowned for its ability to dissolve a wide range of both polar and nonpolar compounds, making it a common choice in drug discovery and in vitro assays.[2][3][4] However, achieving a stable, clear solution can sometimes be challenging. This guide will walk you through common issues and their resolutions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not fully dissolving in DMSO at my desired concentration. What are the initial steps I should take?
A1: Several factors could be at play. First, verify the purity of both your compound and the solvent. Critically, ensure you are using anhydrous (water-free) DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air, and this absorbed water can significantly decrease the solubility of many organic compounds.[5][6][7][8]
Here is a logical workflow to begin troubleshooting:
Caption: Initial troubleshooting for dissolution failure.
Q2: Can I heat the DMSO to dissolve the this compound?
A2: Yes, gentle heating is a common and effective method to increase the solubility of many compounds.[5] A water bath set to 30-40°C for 10-15 minutes while intermittently vortexing is a standard approach.[5][6] However, it is crucial to first confirm the thermal stability of this compound. While modest warming is generally safe, high temperatures can lead to the degradation of both the compound and the DMSO solvent itself, especially in the presence of acids or bases.[9][10][11]
Q3: Is sonication a good option to improve solubility?
A3: Sonication is an excellent technique for enhancing dissolution.[5][12] It uses ultrasonic waves to provide mechanical energy that breaks down compound aggregates, facilitating solvation.[5][12] A bath sonicator is generally preferred over a probe sonicator to prevent localized overheating.[5] A 5-10 minute sonication can often resolve dissolution issues.[5][12] If the solution becomes clear after sonication but a precipitate forms upon cooling, it indicates that you have created a supersaturated solution, and a lower concentration should be prepared for long-term stability.[5]
Q4: My stock solution was clear initially, but now I see a precipitate. What happened?
A4: This is a common issue, often caused by one of two factors:
-
Water Absorption: As mentioned, DMSO is very hygroscopic.[6][13][14] If the vial has been opened multiple times, it has likely absorbed atmospheric moisture, which reduces the solubility of the compound, causing it to precipitate.[6][7][8]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can also lead to precipitation.[7] This is often exacerbated by the presence of absorbed water.[7]
To prevent this, it is best practice to prepare stock solutions with fresh, anhydrous DMSO and aliquot them into single-use vials to minimize air exposure and freeze-thaw cycles.[5][6]
Q5: I've successfully dissolved the compound in DMSO, but it crashes out when I add it to my aqueous buffer for an experiment. How can I fix this?
A5: This is a classic problem when a compound is highly soluble in an organic solvent but poorly soluble in aqueous solutions.[5] The abrupt change in solvent polarity causes the compound to precipitate. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The simplest solution is to use a lower final concentration of the compound in your aqueous buffer.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of buffer, add the DMSO stock dropwise to the gently stirring buffer.[12][15] A stepwise or serial dilution can also be effective.[16]
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5% or 1%) can help keep the compound in solution.[5][16] Always run a vehicle control with the same final DMSO concentration to check for any effects on your cells or assay.[5][16]
-
Use of Co-solvents: For particularly challenging compounds, incorporating a co-solvent in your final dilution can be beneficial.[12] Common co-solvents include PEG 400, ethanol, or Tween 80.[12][16][17]
Troubleshooting Guide: A Deeper Dive
| Issue | Potential Cause | Recommended Solution & Scientific Rationale |
| Cloudy Solution or Visible Particles After Initial Mixing | 1. Incomplete Dissolution: The concentration may exceed the thermodynamic solubility limit under the current conditions. 2. Poor Solvent Quality: DMSO has absorbed water, reducing its solvating power.[5][6][18] | Action: 1. Follow Protocol 2 (Heating & Sonication). 2. Use a fresh, unopened bottle of anhydrous DMSO. Rationale: Heating provides the energy needed to overcome the crystal lattice energy of the solid, while sonication breaks apart aggregates, increasing the surface area for dissolution.[5][19] Anhydrous DMSO provides the optimal non-polar environment for dissolving organic molecules.[8] |
| Precipitate Forms in Stock Solution During Storage (-20°C or -80°C) | 1. Hygroscopicity: The stock vial has been exposed to air, leading to water absorption and reduced solubility.[6][7] 2. Freeze-Thaw Instability: The compound is susceptible to precipitation during temperature cycling.[7] | Action: 1. Prepare fresh solutions using anhydrous DMSO. 2. Aliquot stock into single-use, tightly sealed vials to minimize air exposure and freeze-thaw cycles.[5][6] Rationale: Aliquoting minimizes the number of times the main stock is exposed to atmospheric moisture and temperature changes, preserving its integrity.[5][6] |
| Compound Precipitates Immediately Upon Dilution into Aqueous Buffer | Solvent Shift: The compound is poorly soluble in the aqueous buffer, causing it to "crash out" when the solvent environment changes abruptly from organic to aqueous.[5][15] | Action: 1. Add the DMSO stock dropwise into the vortexing aqueous buffer.[15] 2. Perform a serial dilution. 3. Consider adding a co-solvent like PEG400 or Tween 80 to the aqueous buffer.[12][16][17] Rationale: A slower, more controlled dilution allows for better mixing and can prevent localized high concentrations of the compound that lead to precipitation. Co-solvents can create a more favorable intermediate solvent environment.[12] |
| Variability in Experimental Results Using the Same Stock Solution | Inaccurate Concentration: The intended concentration is not what is being used due to incomplete initial dissolution or precipitation upon storage. | Action: 1. Before each use, bring the stock aliquot to room temperature and vortex/sonicate briefly to re-dissolve any precipitate.[5] 2. Always visually inspect for clarity before use. 3. For critical applications, determine the actual concentration of the supernatant via HPLC or UV-Vis spectroscopy after centrifugation.[2] Rationale: Ensuring the compound is fully in solution before each use is critical for reproducible results. Analytical validation provides the highest confidence in the stock concentration.[2] |
Experimental Protocols
Protocol 1: Standard Preparation of a 10 mM Stock Solution
-
Calculation: Based on the molecular weight of this compound (214.22 g/mol ), calculate the mass required for your desired volume and concentration. For 1 mL of a 10 mM stock, you would need 2.14 mg.
-
Weighing: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube or glass vial.[2]
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO.[2][5]
-
Mixing: Vortex the solution vigorously for 1-2 minutes at room temperature.[5]
-
Visual Inspection: Check for any undissolved particles. If the solution is perfectly clear, it is ready for use or storage. If not, proceed to Protocol 2.
-
Storage: If not for immediate use, store in tightly sealed, single-use aliquots at -20°C or -80°C to protect from light and moisture.[5][6]
Protocol 2: Enhanced Dissolution Using Heat and Sonication
-
Initial Steps: Follow steps 1-3 of Protocol 1.
-
Heating: Place the vial in a water bath set to 30-40°C for 10-15 minutes. Vortex intermittently. Note: Always verify the thermal stability of your compound before applying heat.[5]
-
Sonication: If particles persist, place the vial in a bath sonicator for 5-10 minutes.[5][12] Avoid direct contact with the bottom of the sonicator to prevent potential overheating.[5]
-
Final Inspection: Allow the solution to return to room temperature and visually inspect for clarity. If the compound precipitates upon cooling, the solution is supersaturated, and a lower, more stable concentration should be prepared.[5]
Caption: Workflow for preparing a stock solution.
References
-
High Throughput Sonication: Evaluation for Compound Solubilization. Bentham Science. Available at: [Link]
-
Improved Remdesivir Solubility by Sonication. Hielscher Ultrasonics. Available at: [Link]
-
DMSO wont dilute my pure compound. How to solve this?. ResearchGate. Available at: [Link]
-
High throughput sonication: evaluation for compound solubilization. PubMed. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available at: [Link]
-
Dimethyl sulfoxide also known as DMSO is a colourless highly polar organic liquid with the chemical formula C 2 H 6 OS that was discovered in 1866.. BYJU'S. Available at: [Link]
-
Hygroscopic behaviour of DMSO - how bad is it?. Chemistry Stack Exchange. Available at: [Link]
-
Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. Available at: [Link]
-
Dimethyl sulfoxide. Wikipedia. Available at: [Link]
-
factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. Available at: [Link]
-
Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]
-
Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. Available at: [Link]
-
How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. Available at: [Link]
-
Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Available at: [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Available at: [Link]
-
pH and solubility (video). Khan Academy. Available at: [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]
-
The solubility-pH profiles of amino acids showing departures from the.... ResearchGate. Available at: [Link]
-
In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. Available at: [Link]
-
Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. Available at: [Link]
-
The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC. Available at: [Link]
-
DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. ResearchGate. Available at: [Link]
-
DMSO solubility and bioscreening. ResearchGate. Available at: [Link]
-
Assessment of thermal safety during distillation of DMSO. IChemE. Available at: [Link]
-
Solubility of compounds slightly soluble or insoluble in DMSO?. ResearchGate. Available at: [Link]
-
Safety Bulletin – Decomposition of Dimethyl Sulfoxide. Available at: [Link]
-
ChE 411 Thermal Analysis of DMSO Decomposition under Acidic Conditions By: Matthew Jacob 5/3/19. Available at: [Link]
-
Solubility in DMSO. Scribd. Available at: [Link]
-
Solubility of drug in DMSO?. ResearchGate. Available at: [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. Available at: [Link]
-
Understanding the ACID Properties in Database Systems: A Comprehensive Guide. Available at: [Link]
-
ACID PROPERTIES. DEV Community. Available at: [Link]
-
ACID. Wikipedia. Available at: [Link]
-
What is ACID Properties?. Dremio. Available at: [Link]
Sources
- 1. CAS 16344-24-4: 2-ANILINONICOTINIC ACID | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. High throughput sonication: evaluation for compound solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. icheme.org [icheme.org]
- 11. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. byjus.com [byjus.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. medchemexpress.cn [medchemexpress.cn]
- 17. hielscher.com [hielscher.com]
- 18. researchgate.net [researchgate.net]
- 19. ijnrd.org [ijnrd.org]
purification of 2-Anilinoisonicotinic acid by recrystallization
Welcome to the Purification Help Desk. This interface is designed for researchers encountering difficulties in the isolation and purification of 2-anilinoisonicotinic acid (2-AINA) and its derivatives. Unlike standard organic acids, 2-AINA behaves as a pseudo-zwitterion due to the interaction between the pyridine nitrogen, the aniline amine, and the carboxylic acid. This unique electronic structure requires specific protocols to avoid common pitfalls like oiling out, poor yield, or persistent coloration.
Module 1: Solvent Selection & Solubility
User Issue: "My product won't dissolve in standard recrystallization solvents (Ethanol/Hexane), or it precipitates immediately as an amorphous solid."
Technical Insight: 2-AINA is amphoteric. It exists in equilibrium between a neutral form and a zwitterionic form. In non-polar solvents, it is insoluble. In highly polar protic solvents (water), it is insoluble at its isoelectric point (pI). The key is to disrupt the intermolecular hydrogen bonding network using heat or pH manipulation.
Protocol 1: The Ethanol/Water Recrystallization (Standard)
This is the primary method for removing trace starting materials (aniline) and inorganic salts.
-
Suspend crude 2-AINA in Ethanol (95%) at a ratio of 10 mL per gram.
-
Heat to reflux (
).-
Troubleshooting: If it does not dissolve completely after 15 minutes of reflux, add DMF (Dimethylformamide) dropwise until dissolution is clear. Avoid adding excess DMF as it makes recovery difficult.
-
-
Hot Filtration: While boiling, filter through a pre-warmed sintered glass funnel to remove insoluble inorganic salts.
-
Nucleation: Allow the filtrate to cool slowly to room temperature.
-
Anti-solvent Addition: If no crystals form at
, add warm water ( ) dropwise until a persistent turbidity (cloud point) is observed. -
Crystallization: Cool to
overnight.
Data: Solubility Profile
| Solvent System | Temperature | Solubility Status | Application |
| Water (pH 7) | Insoluble | Washing (removes salts) | |
| Ethanol (95%) | Moderate/High | Primary Recrystallization | |
| Acetic Acid | High | For highly impure samples | |
| Ethyl Acetate | Low | Anti-solvent | |
| DMF/DMSO | Very High | Co-solvent only (hard to remove) |
Module 2: Impurity Removal (Color & Starting Materials)[1]
User Issue: "The crystals are pink/brown, or NMR shows unreacted aniline."
Technical Insight:
-
Color: Aniline derivatives oxidize rapidly in air to form azo-compounds or quinone-imines, which are intensely colored (pink/red/brown) even at ppm levels.
-
Starting Material: Unreacted aniline is basic; unreacted 2-chloroisonicotinic acid is acidic. 2-AINA is amphoteric. We use this pKa difference for separation.
Protocol 2: The Acid-Base Swing (Chemical Purification)
Use this if recrystallization fails to remove the starting materials.
-
Dissolution: Suspend the crude solid in 1M NaOH (3 equivalents). The solution should become clear as the sodium salt forms.
-
Note: If a solid remains, it is likely non-acidic impurities. Filter them out.
-
-
Extraction (Aniline Removal): Extract the aqueous basic layer with Ethyl Acetate (2x) .
-
Decolorization: Add Activated Carbon (10 wt%) to the aqueous layer. Stir for 30 minutes at
. Filter through Celite. -
Precipitation (The Critical Step): Slowly add 1M HCl to the filtrate while stirring. Monitor pH.
-
Target: Adjust pH to 3.5 – 4.5 (approximate isoelectric point).
-
Observation: The product will precipitate as a thick solid.
-
-
Collection: Filter and wash with water (to remove NaCl) and cold ethanol (to displace water).
Module 3: Troubleshooting Logic Pathways
Visualizing the Workflow The following diagram illustrates the decision-making process for purification based on your specific impurity profile.
Caption: Decision matrix for selecting between chemical purification (Acid/Base Swing) and physical purification (Recrystallization) based on impurity type.
Module 4: Frequently Asked Questions (FAQs)
Q1: My yield is low (<50%) after recrystallization. Where is my product?
-
Diagnosis: You likely used too much solvent or the pH is incorrect.
-
Fix: Check the pH of the mother liquor. If it is too acidic (pH < 2) or too basic (pH > 6), the amphoteric product remains soluble. Neutralize the mother liquor to pH ~4 to recover the "second crop."
Q2: Can I use DMSO or DMF as the primary solvent?
-
Warning: While solubility is high, removing these high-boiling solvents requires prolonged heating under vacuum, which can degrade 2-AINA (decarboxylation risk) or cause oiling out. Use them only as a dropwise co-solvent (max 10% vol) with Ethanol.
Q3: The solid turns into an oil upon cooling.
-
Cause: "Oiling out" occurs when the compound separates as a liquid phase before crystallizing. This happens if the solution is too concentrated or cooled too fast.
-
Fix: Re-heat until clear. Add a "seed crystal" of pure product at the cloud point temperature. Cool very slowly (wrap the flask in foil/towel).
Q4: How do I dry the product safely?
-
Protocol: Dry under high vacuum at 40–50°C .
-
Risk: Isonicotinic acid derivatives can decarboxylate (lose CO2) at high temperatures (
), but prolonged exposure to during drying can lead to degradation.
References
- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (General protocols for amino-pyridine carboxylic acids).
-
Yarhorhosseini, M., et al. (2016). Catalyst and Solvent-Free Synthesis of 2-Anilino Nicotinic Acids Derivatives. ResearchGate.[1]
-
BenchChem Technical Support. (2024). Purification of Halogenated Aniline Compounds. (Protocols for removing aniline oxidation impurities).
-
PubChem Database. (2024). 2-Aminonicotinic acid (Analogous Structure Properties). National Library of Medicine.
Sources
resolving stability issues of 2-Anilinoisonicotinic acid in solution
A Guide to Resolving Solution Stability Issues for Researchers
Welcome to the technical support center for 2-Anilinoisonicotinic acid. As Senior Application Scientists, we understand that unexpected instability of a key compound can derail experiments, leading to inconsistent results and project delays. This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to help you maintain the integrity of this compound in your experimental solutions.
Frequently Asked Questions (FAQs)
Part 1: Fundamentals & Initial Handling
Q1: What are the basic physicochemical properties of this compound I should be aware of?
A: Understanding the fundamental properties of this compound (CAS: 16344-24-4) is the first step to troubleshooting. Its structure contains both a weakly acidic carboxylic acid group and a weakly basic aniline-like secondary amine, making its behavior highly dependent on the solution environment.[1]
Key Properties Summary Table:
| Property | Value / Description | Significance for Stability & Handling |
| Molecular Formula | C₁₂H₁₀N₂O₂ | --- |
| Molecular Weight | 214.22 g/mol [1] | Essential for calculating molar concentrations. |
| Physical Form | Typically a beige or off-white solid powder.[2] | The solid form is generally stable under proper storage conditions. Instability issues primarily arise in solution. |
| Functional Groups | Carboxylic Acid, Secondary Aromatic Amine (Anilino), Pyridine Ring | These groups are the primary sites for ionization and potential degradation (e.g., hydrolysis, oxidation, decarboxylation). Their presence makes the molecule's solubility and stability highly pH-dependent.[3][4] |
| Solubility | Generally soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) but has poor water solubility.[1][5] | This is a critical challenge. The compound's low aqueous solubility often necessitates the use of co-solvents or pH adjustments, which can themselves impact stability.[6] |
Q2: How should I properly store the solid compound and its prepared solutions to maximize shelf-life?
A: Proper storage is crucial to prevent degradation before your experiment even begins.
-
Solid Compound: Store the solid material in a tightly sealed container in a cool, dry, and dark place.[2][7] A desiccator at room temperature is ideal. Avoid exposure to moisture and light, which can initiate degradation even in the solid state over long periods.
-
Solutions: The cardinal rule is to prepare solutions fresh whenever possible. If storage is unavoidable:
-
Solvent Choice: DMSO is a common choice for initial stock solutions due to its high solubilizing power.
-
Storage Conditions: Aliquot your stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store at -20°C or, preferably, -80°C.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidative degradation.[7]
-
Part 2: Solubility & Solution Preparation
Q3: I'm having trouble dissolving this compound in my aqueous buffer. What solvents and techniques do you recommend?
A: This is a common issue stemming from the compound's lipophilic nature and crystalline structure.[6][8] A multi-step approach is usually required.
Workflow for Preparing an Aqueous Working Solution:
Caption: Workflow for preparing aqueous solutions from a poorly soluble solid.
Detailed Protocol: Preparing a 10 µM Aqueous Solution from a 10 mM DMSO Stock
-
Prepare 10 mM Stock in DMSO: Dissolve 2.14 mg of this compound in 1 mL of high-purity, anhydrous DMSO. Ensure complete dissolution, using gentle warming (do not exceed 40-50°C) or brief sonication if necessary. This is your stock solution.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution to minimize the amount of DMSO carried into the final solution. For example, dilute 10 µL of the 10 mM stock into 990 µL of your aqueous buffer to get a 100 µM solution.
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of your aqueous buffer to reach the final desired concentration of 10 µM. The final DMSO concentration will be low (e.g., <0.1%), which is typically well-tolerated in cell-based assays.
-
Final Check: Mix thoroughly and visually inspect for any signs of precipitation or cloudiness. If observed, the concentration may be too high for that specific buffer system.
Q4: My compound dissolves in the buffer initially but then precipitates or becomes cloudy over time. What's happening?
A: This indicates that you have created a supersaturated solution that is thermodynamically unstable. While the initial energy input (like vortexing) and the presence of a co-solvent (like DMSO) can force the compound into solution, it will eventually crash out as it equilibrates.
Causality & Solutions:
-
pH Shift: The most common cause. The pH of your stock solution (if unbuffered) or the final buffer is critical. The solubility of this compound is highly pH-dependent due to its acidic and basic functional groups.[3] A slight shift in pH upon dilution can drastically lower its solubility.
-
Solution: Ensure your final aqueous medium is strongly buffered within a pH range that maximizes solubility. You may need to perform a pH-solubility screen to find the optimal range for your specific needs.
-
-
Insufficient Co-solvent: The final concentration of the organic co-solvent (e.g., DMSO) may be too low to maintain solubility.
-
Solution: While you want to minimize co-solvent concentration for biological experiments, sometimes a slightly higher percentage (e.g., 0.5% or 1% DMSO) is necessary. Always run a vehicle control to account for any effects of the co-solvent itself.
-
-
Salt Concentration: The ionic strength of your buffer can influence solubility ('salting out' effect).
-
Solution: If possible, try preparing the solution in a buffer with a lower salt concentration and observe if stability improves.
-
Part 3: Degradation Pathways & Mitigation
Q5: What are the primary causes of this compound degradation in solution?
A: The main culprits for degradation are hydrolysis, oxidation, and photolysis. The rate and prevalence of these pathways are heavily influenced by the solution environment.[4]
Summary of Stability Influences:
| Factor | Potential Impact on Stability | Mitigation Strategy |
| pH (Acidic) | Proton-catalyzed hydrolysis of the anilino-pyridine linkage. Potential for decarboxylation of the nicotinic acid moiety.[4][9] | Buffer solution to pH 5-7. Avoid highly acidic conditions (pH < 4) for prolonged periods. |
| pH (Alkaline) | Base-catalyzed hydrolysis. Increased susceptibility to oxidation as the phenoxide-like anilino group becomes more electron-rich.[4][10] | Avoid highly basic conditions (pH > 8). Solutions at high pH can degrade rapidly.[11] |
| Light (UV/Visible) | Photodegradation through photocyclization, photooxidation, or cleavage of the aromatic rings.[12][13] | Work in a dimly lit area. Use amber vials or wrap containers in aluminum foil.[14] |
| Oxygen | Oxidation of the electron-rich aniline ring. This can be accelerated by trace metal ions, high pH, and light exposure.[15] | Use de-gassed buffers. Consider adding a small amount of an antioxidant like ascorbic acid if compatible with your assay. Store under an inert atmosphere (Ar, N₂). |
| Temperature | Increased temperature accelerates all degradation reactions (hydrolysis, oxidation) according to Arrhenius kinetics. | Prepare solutions in an ice bath. Store at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. |
Q6: How does pH affect the stability of my compound, and what is the optimal pH range for my working solution?
A: The pH is arguably the most critical factor governing both the solubility and stability of this compound.[4] The molecule can exist in cationic, zwitterionic (neutral), or anionic forms depending on the pH, each with a different stability profile.
Caption: Relationship between pH, molecular ionization state, and stability.
Expert Insight: While solubility might be higher at very low or very high pH, stability is often compromised. For many compounds with similar structures, a slightly acidic to neutral pH (e.g., pH 5-7) represents the best compromise, where the molecule is sufficiently stable for the duration of a typical experiment.[11] We strongly recommend performing a simple forced degradation study to confirm the optimal pH for your specific experimental conditions.
Q7: Is this compound sensitive to light? What precautions should I take?
A: Yes, compounds containing aniline and pyridine rings are often susceptible to photodegradation.[12] Exposure to UV or even high-intensity ambient light can provide the energy to initiate photochemical reactions.
Recommended Precautions (ICH Q1B Guidelines): [13][14]
-
Use Amber Glassware: Always prepare and store solutions in amber-colored vials or flasks that block UV and short-wavelength visible light.
-
Wrap in Foil: For clear containers or multi-well plates, wrap them securely in aluminum foil to provide a light barrier.
-
Minimize Exposure: Turn off overhead lights or use a bench lamp when working with the compound. Avoid leaving solutions on the benchtop under direct light.
-
Confirmatory Test: If you suspect photostability is a major issue, you can perform a simple test: expose one aliquot of your solution to your lab's ambient light for several hours while keeping a control aliquot wrapped in foil in the same location. Analyze both by HPLC to quantify any degradation.
Part 4: Analysis & Troubleshooting
Q8: I suspect my compound is degrading. How can I confirm this and identify the potential degradation products?
A: The most reliable method is to use High-Performance Liquid Chromatography (HPLC), preferably coupled with a UV detector and a Mass Spectrometer (LC-MS).[16][17][18]
Protocol: HPLC-UV Analysis for Stability Assessment
-
Develop an HPLC Method:
-
Column: A standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) is a good starting point.
-
Mobile Phase: Use a gradient elution to effectively separate the parent compound from more polar or less polar degradation products.
-
Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Formate buffer.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
-
-
Gradient: A typical starting gradient would be 5% B to 95% B over 15-20 minutes.
-
Detection: Use a UV-Vis detector set to the λ_max of this compound (you may need to determine this by running a UV scan). Monitor multiple wavelengths if possible.
-
-
Prepare a Control Sample (t=0): Prepare a fresh solution of the compound in your desired buffer. Immediately inject a sample into the HPLC. This chromatogram is your baseline reference. The area of the main peak corresponds to 100% parent compound.
-
Incubate and Test: Store the remainder of the solution under your experimental conditions (e.g., 37°C in a clear vial on the benchtop).
-
Inject at Time Points: Inject samples at various time points (e.g., 1, 4, 8, 24 hours).
-
Analyze the Data:
-
Confirm Degradation: Look for a decrease in the peak area of the parent compound over time.
-
Identify Degradation Products: Look for the appearance of new peaks in the chromatogram. The emergence and growth of these peaks alongside the reduction of the parent peak is strong evidence of degradation.
-
Quantify Stability: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
For Identification: If you have access to LC-MS, the mass-to-charge ratio (m/z) of the new peaks can provide direct evidence for the molecular weight of the degradation products, allowing you to hypothesize degradation pathways like hydrolysis (addition of water, +18 Da) or oxidation (addition of oxygen, +16 Da).[17][18]
Q9: My biological or chemical assay results are inconsistent and not reproducible. Could solution instability be the cause?
A: Absolutely. This is a classic symptom of compound instability. If the concentration of your active compound is decreasing over the course of your experiment, it will lead to high variability and a loss of apparent potency or activity.
Troubleshooting Workflow for Inconsistent Results:
Caption: A logical workflow for diagnosing if compound instability is the source of experimental variability.
If you confirm that the compound is degrading under your assay conditions, you must revise your protocol. This could involve preparing the compound immediately before adding it to the assay, adjusting the buffer pH, or protecting the experiment from light.
References
-
Ascendia Pharma. (2019, January 9). Sophisticated Formulation Approaches for Insoluble Drug Candidates. Ascendia Pharma. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Controlled Release. [Link]
- Li, P., & Zhao, L. (2007). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]
-
Drug Hunter. (2024, February 28). The Modern Medicinal Chemist's Guide to Formulations. Drug Hunter. [Link]
- Kharoubi, O., et al. (2025, June 24). Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products. Environmental Sciences Europe.
-
ResearchGate. (n.d.). Degradation Pathways | Request PDF. ResearchGate. [Link]
-
ICH. (1996). Stability testing: photostability testing of new drug substances and products Q1B. International Council for Harmonisation. [Link]
-
Lopes, J. F., et al. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. RUN. [Link]
-
Anand, A., et al. (2014). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy. [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
ResearchGate. (2025, August 6). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques. ResearchGate. [Link]
-
van der Veen, E. G., et al. (1999). Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy. PubMed. [Link]
-
Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology. [Link]
-
ResearchGate. (2025, August 10). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. ResearchGate. [Link]
-
Wang, S., et al. (2022, January 13). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Molecules. [Link]
Sources
- 1. CAS 16344-24-4: 2-ANILINONICOTINIC ACID | CymitQuimica [cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. drughunter.com [drughunter.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products [explorationpub.com]
- 17. hovione.com [hovione.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Anilinoisonicotinic Acid
Case ID: 2-AINA-PUR-001
Status: Active
Support Level: Tier 3 (Senior Scientific Advisory)
Topic: Removal of By-products & Impurities from
Executive Summary
The synthesis of 2-anilinoisonicotinic acid typically involves the nucleophilic aromatic substitution (
This guide provides a self-validating purification protocol based on the specific pKa differentials between your product, the starting halide, and the aniline reagent.
Part 1: The "Gold Standard" Purification Protocol
Use this workflow as your primary method for isolation.[1] It relies on the "pH Swing" technique to separate species based on their ionization states.
The Logic (Why this works)[2]
-
The Product (Amphoteric): Exists as a soluble anion at high pH, a soluble cation at very low pH, and an insoluble zwitterion at its isoelectric point (pI ~ pH 3.5–4.5).
-
The Impurity (Aniline): A weak base. Neutral (organic soluble) at high pH; cationic (water soluble) at low pH.
-
The Impurity (2-Chloroisonicotinic Acid): An acid.[2][3][4][5][6][7] Soluble anion at high pH; precipitates as free acid at low pH.
Step-by-Step Workflow
1. Basification & Aniline Extraction
-
Action: Dilute the crude reaction mixture with water. Adjust pH to 10–11 using 2M NaOH.
-
Observation: The solution should become homogeneous (or mostly clear). The product is now a soluble carboxylate salt (
). -
Extraction: Wash this aqueous phase 3 times with a non-polar organic solvent (e.g., Dichloromethane or Diethyl Ether).
-
Result: The excess Aniline (now neutral) migrates into the organic layer. The Product stays in the water.
-
Checkpoint: Discard the organic layer (contains aniline). Keep the aqueous layer.
-
2. Acidification & Precipitation (The Critical Step) [8]
-
Action: Slowly add 1M HCl to the aqueous layer while stirring vigorously.
-
Target: Adjust pH to 3.5 – 4.0 .
-
Observation: A thick precipitate will form. This is the Zwitterionic Product .
-
Warning: Do not overshoot to pH < 1. If too acidic, the pyridine nitrogen protonates, forming a soluble hydrochloride salt (
), and your yield will vanish.
-
3. Final Wash
-
Action: Filter the solid. Wash the cake with cold water (removes inorganic salts) and then a small amount of cold ethanol.
-
Result: Pure this compound.[9]
Part 2: Visualizing the Workflow
The following diagram maps the separation logic described above.
Caption: Separation logic based on pH-dependent solubility switches.
Part 3: Troubleshooting Guides (FAQs)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This usually indicates trapped solvent or residual aniline preventing crystal lattice formation. Corrective Action:
-
The Trituration Method: Decant the supernatant. Add a mixture of Ethyl Acetate:Hexane (1:4) to the oil. Sonicate for 10 minutes. The non-polar hexane forces the polar zwitterion to solidify while keeping the sticky aniline in solution.
-
Seeding: If you have a tiny amount of pure product from a previous batch, add it during the acidification step (Step 2 above) when the solution turns cloudy.
Issue 2: "HPLC shows 5-10% unreacted 2-chloroisonicotinic acid."
Diagnosis: Incomplete reaction or co-precipitation. The starting material (2-chloro acid) is also an acid, so it precipitates at low pH. Corrective Action:
-
Recrystallization: Recrystallize the solid from Ethanol/Water (9:1) .
-
Mechanism: The amino-product is significantly less soluble in water/ethanol mixtures than the chloro-starting material due to strong intermolecular H-bonding (zwitterionic lattice). The chloro-impurity will stay in the mother liquor.
Issue 3: "The product is dark brown/black."
Diagnosis: Oxidation of residual aniline (forming "aniline black" type oligomers). Corrective Action:
-
Carbon Treatment:
-
Redissolve the crude solid in dilute NaOH (pH 10).
-
Add Activated Charcoal (10 wt%) . Heat to 60°C for 30 minutes.
-
Filter through Celite while hot.
-
Re-acidify the clear filtrate to pH 3.5 to precipitate the now-white product.
-
Part 4: Data & Solubility Reference
| Species | pH < 2 (Acidic) | pH 3.5–4.5 (Isoelectric) | pH > 10 (Basic) |
| This compound | Soluble ( | Insoluble ( | Soluble ( |
| Aniline (Impurity) | Soluble ( | Soluble/Emulsion | Organic Soluble (Neutral) |
| 2-Cl-Isonicotinic Acid | Insoluble (Free Acid) | Insoluble (Free Acid) | Soluble ( |
Part 5: Advanced Impurity Map
Use this to identify the origin of unexpected peaks in your LC-MS.
Caption: Origin of common impurities. Red nodes indicate species requiring specific removal strategies.
References
-
Synthesis & Purification of Aminonicotinic Acids
-
Solvent-Free Synthesis Protocols
- Source: Mollaarzani, Y., & Domiri Ganji, M. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino)
-
URL:[Link]
- Relevance: Provides reaction conditions and confirms the stability of the 2-amino-acid scaffold during workup.
-
General Amine Workup Procedures
- Source: University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines.
-
URL:[Link]
- Relevance: Validates the acid/base extraction logic for removing excess aniline.
-
Solubility of Pyridine Carboxylic Acids
- Source: Daniels, C. R., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Chemical Thermodynamics.
-
URL:[Link]
- Relevance: Establishes the zwitterionic behavior in aqueous media, supporting the precipitation
Sources
- 1. 2-Aminonicotinic acid | C6H6N2O2 | CID 72930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloronicotinic acid | SIELC Technologies [sielc.com]
- 3. library.wrds.uwyo.edu [library.wrds.uwyo.edu]
- 4. researchgate.net [researchgate.net]
- 5. refp.cohlife.org [refp.cohlife.org]
- 6. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. CN104513197A - 2-aminonicotinic acid synthetic method - Google Patents [patents.google.com]
- 10. CAS 16344-24-4: 2-ANILINONICOTINIC ACID | CymitQuimica [cymitquimica.com]
- 11. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]
Technical Support Center: Catalyst Selection for 2-Anilinoisonicotinic Acid Synthesis
Topic: Optimization of C-N Coupling for 2-Anilinoisonicotinic Acid Scaffolds Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Catalysis Group
Strategic Overview: The "Free Acid" Trap
User Query: "I am trying to couple aniline with 2-chloroisonicotinic acid using standard Buchwald conditions, but yields are <10%. Should I switch to a Nickel catalyst?"
Executive Summary: The synthesis of This compound (a privileged scaffold in kinase inhibitors) presents a classic chemoselectivity trap. The primary failure mode is rarely the metal source; it is the substrate state .
Running a Palladium-catalyzed cross-coupling directly on a free carboxylic acid (2-chloroisonicotinic acid) introduces three critical failure mechanisms:
-
Catalyst Poisoning: The carboxylate coordinates to Pd(II), forming stable "off-cycle" resting states.
-
Solubility: The zwitterionic nature of amino-acid products often leads to premature precipitation.
-
Protodehalogenation: The acidic proton facilitates the reduction of the aryl halide (Ar-Cl
Ar-H) rather than coupling.
The Golden Rule: Unless strictly necessary, do not couple the free acid. Convert to the methyl or tert-butyl ester, couple, and then hydrolyze (LiOH/THF).
Decision Matrix: Route & Catalyst Selection
Use this logic flow to select your initial reaction conditions.
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate protection and nucleophile electronics.
Catalyst & Ligand Toolkit[1][2][3][4]
If you proceed with Protocol C (Buchwald-Hartwig on Ester) , selection of the ligand is the variable that determines yield.
| Component | Recommendation | Technical Rationale |
| Ligand: BrettPhos | Primary Choice | Excellent for primary anilines. The bulky biaryl structure prevents the pyridine nitrogen (on the substrate) from binding to Pd, keeping the catalyst active. |
| Ligand: Xantphos | Secondary Choice | A bidentate ligand with a wide bite angle. Highly effective for 2-halopyridines because it enforces reductive elimination and resists displacement by the pyridine nitrogen. |
| Pre-catalyst | Pd-G3/G4 Sources | Use BrettPhos Pd G4 or Xantphos Pd G4 . Avoid Pd(OAc)₂ if possible; in situ reduction is inconsistent with electron-deficient pyridines. |
| Base | Cs₂CO₃ | Mild enough to prevent ester hydrolysis (vs. NaOtBu) but strong enough for the coupling. |
| Solvent | 1,4-Dioxane | Standard. Avoid MeCN (coordinates Pd) and DMF (can decompose at high temp to dimethylamine, causing side reactions). |
Troubleshooting Guide (FAQ)
Q1: The reaction stalls at 40% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst Poisoning via Pyridine Chelation. The product (2-anilinoisonicotinic ester) contains a chelating motif (pyridine N + aniline NH). As the product forms, it outcompetes the substrate for the Pd center.
-
Fix: Switch to tBuBrettPhos or Xantphos . These bulky ligands create a steric wall that prevents the product from coordinating effectively to the Pd center.
-
Check: Ensure your solvent is degassed. Pyridine-Pd complexes are often more susceptible to oxidation.
Q2: I see a large "M-Cl" peak (Dehalogenation) in LCMS.
Diagnosis:
-
Fix:
-
Switch solvent from alcohols or DMF to Toluene or Dioxane .
-
Increase the concentration of the amine.
-
Use a pre-formed catalyst (Pd-G4) to ensure immediate entry into the catalytic cycle without an induction period where Pd(II) might be reduced by the wrong mechanism.
-
Q3: Can I use the free acid if I absolutely have to?
Diagnosis: "Hard Mode" Synthesis. Yes, but you must modify the stoichiometry.
-
Protocol: You need 3.5 equivalents of base (e.g., NaOtBu or LiHMDS).
-
1 eq for the carboxylic acid.
-
1 eq for the aniline (deprotonation).
-
Excess to drive the cycle.
-
-
Warning: This often requires high temperatures (100°C+). At this temp, decarboxylation of isonicotinic acid is a risk. Copper catalysis (Ullmann) is often more robust than Palladium for free acids.
Standard Operating Procedures (SOPs)
Protocol A: Pd-Catalyzed Coupling (Ester Route) - Recommended
Valid for: Methyl 2-chloroisonicotinate + Substituted Anilines
-
Charge: In a glovebox or under Argon, add:
-
Methyl 2-chloroisonicotinate (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
BrettPhos Pd G4 (0.02 equiv / 2 mol%)
-
Cs₂CO₃ (2.0 equiv, anhydrous)
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).
-
Reaction: Seal vial. Heat to 90°C for 4–12 hours.
-
Workup: Filter through a Celite pad (elute with EtOAc). Concentrate.
-
Hydrolysis (If acid is needed): Dissolve crude ester in THF:Water (3:1). Add LiOH (3 equiv). Stir at RT for 2h. Acidify to pH 4 to precipitate the zwitterion.
Protocol B: SNAr (Metal-Free)
Valid for: Electron-rich anilines (e.g., p-methoxy aniline) only.
-
Charge: Methyl 2-chloroisonicotinate (1.0 equiv), Aniline (1.5 equiv).
-
Base: LiHMDS (2.5 equiv, 1M in THF) added dropwise at 0°C.
-
Note: LiHMDS acts as both base and Lewis acid (Li+) to activate the pyridine nitrogen.
-
-
Reaction: Warm to RT, then heat to 65°C in THF.
-
Monitor: Watch for ester cleavage (LiHMDS can attack esters). If this happens, switch to Cs₂CO₃ in DMSO at 120°C.
Mechanistic Visualization: The "Poisoning" Pathway
Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive cycle and the pyridine-poisoned state.
Figure 2: The catalytic cycle showing the "Off-Cycle Trap" where the pyridine nitrogen coordinates to Palladium. Bulky ligands (BrettPhos/Xantphos) destabilize the Red node, forcing the equilibrium back to the active Blue cycle.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
- Core citation for BrettPhos utility in aniline coupling.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.[5][7]
- Foundational work on mechanism and poisoning effects.
-
Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Organic Letters.
- Specifics on Xantphos usage for difficult substr
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry.
- Context on the physical properties of isonicotinic acid zwitterions.
Sources
- 1. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: 2-Anilinoisonicotinic Acid Synthesis
Welcome to the dedicated support center for researchers working with 2-anilinoisonicotinic acid. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of its synthesis and workup, with a primary focus on mitigating unwanted hydrolysis. Our goal is to equip you with the knowledge to optimize your reaction outcomes, ensuring the integrity and purity of your final product.
Troubleshooting Guide: Minimizing Hydrolysis During Workup
Hydrolysis of the amide bond in this compound is a critical challenge, leading to the formation of 2-hydroxyisonicotinic acid and aniline as impurities. This guide provides a systematic approach to diagnosing and resolving this common issue.
Visualizing the Problem: The Hydrolysis Pathway
Figure 1. Undesired hydrolysis of this compound.
Question 1: I'm observing significant amounts of 2-hydroxyisonicotinic acid and aniline in my final product. What is the likely cause?
The presence of these impurities strongly indicates that hydrolysis of the amide bond in your target molecule, this compound, has occurred during the workup procedure. This is a common issue, particularly when the reaction mixture is exposed to strongly acidic or basic aqueous conditions for a prolonged period or at elevated temperatures. The amide linkage in this compound is susceptible to cleavage under these conditions, breaking down into its constituent carboxylic acid (2-hydroxyisonicotinic acid) and amine (aniline).
Question 2: How can I adjust my workup protocol to minimize this hydrolysis?
The key to preventing hydrolysis is to carefully control the pH, temperature, and duration of your aqueous workup. Here is a step-by-step protocol designed to minimize amide bond cleavage:
Optimized Workup Protocol to Minimize Hydrolysis
-
Initial Quenching and Solvent Removal:
-
After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
If your reaction solvent is immiscible with water (e.g., toluene, dichloromethane), proceed to the extraction step. If your solvent is water-miscible (e.g., DMF, DMSO), you may need to perform a preliminary solvent removal under reduced pressure. Caution: Avoid high temperatures during solvent removal.
-
-
Controlled pH Adjustment for Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and deionized water.
-
Crucially, adjust the pH of the aqueous layer to be mildly acidic, ideally between pH 4 and 5. This can be achieved by the dropwise addition of a dilute acid, such as 1 M HCl or a buffered solution like citrate buffer. This pH range is generally sufficient to protonate any unreacted aniline, making it water-soluble, while minimizing the rate of acid-catalyzed hydrolysis of your product.
-
Perform the extraction quickly and efficiently. Avoid vigorous shaking for extended periods.
-
-
Washing Steps:
-
Wash the organic layer sequentially with:
-
A saturated sodium bicarbonate solution (NaHCO₃) to remove any unreacted starting materials like 2-chloroisonicotinic acid. This step should be performed cautiously to avoid vigorous gas evolution.
-
A brine solution (saturated NaCl) to remove excess water from the organic layer.
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure at a low temperature (typically not exceeding 40°C) to obtain your crude this compound.
-
-
Purification:
-
The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).
-
Troubleshooting Logic Flow
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum Analysis of 2-Anilinoisonicotinic Acid
This guide offers an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-anilinoisonicotinic acid, a molecule of interest in medicinal chemistry. We will move beyond a simple procedural outline to explore the causal reasoning behind experimental choices, compare ¹H NMR with other essential analytical techniques, and provide a self-validating framework for structural elucidation. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and similar molecules.
The Central Role of ¹H NMR in Structural Elucidation
This compound belongs to a class of compounds investigated for various pharmacological activities. Its structure, comprising a pyridine ring, a phenyl ring, a carboxylic acid, and a secondary amine, presents a unique analytical challenge. While various techniques can confirm its presence and purity, ¹H NMR spectroscopy stands as the cornerstone for unambiguous structural confirmation. It provides a detailed map of the proton environments within the molecule, revealing connectivity and stereochemistry that other methods cannot easily discern. This guide will dissect the ¹H NMR spectrum, demonstrating its power in providing a definitive structural fingerprint.
Deconstructing the ¹H NMR Spectrum of this compound
To interpret the spectrum, we must first understand the molecule's structure and the distinct chemical environments of its protons.
Caption: Molecular structure of this compound with key protons labeled.
Predicted ¹H NMR Spectral Data
The chemical shift (δ) of a proton is determined by its local electronic environment. Protons attached to sp²-hybridized carbons (like those in aromatic rings) are deshielded and appear at a lower field (higher ppm) compared to protons on sp³-hybridized carbons.[1] Electronegative atoms like oxygen and nitrogen further deshield nearby protons.[2] The expected signals for this compound, typically run in a solvent like DMSO-d₆ which can solubilize the compound and preserve the labile NH and OH protons, are summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| COOH | > 12.0 | Singlet, broad (br s) | 1H | The carboxylic acid proton is highly acidic and deshielded, often appearing as a broad signal due to hydrogen bonding and chemical exchange.[1] |
| NH | 9.0 - 10.0 | Singlet, broad (br s) | 1H | The amine proton is also subject to exchange and hydrogen bonding, leading to a broad signal in a downfield region. Its exact position is sensitive to solvent and concentration. |
| H-6 | 8.3 - 8.6 | Doublet (d) | 1H | This proton is ortho to the ring nitrogen, which is strongly electron-withdrawing, causing a significant downfield shift. It is coupled to H-5. |
| H-3 | 7.8 - 8.1 | Singlet or narrow doublet (s/d) | 1H | This proton is on the pyridine ring. Its coupling to H-5 is often small (meta-coupling), so it may appear as a singlet or a very narrowly split doublet. |
| H-5 | 7.0 - 7.3 | Doublet (d) | 1H | Coupled to H-6, this proton appears further upfield than H-6 due to its greater distance from the ring nitrogen. |
| H-2'/6' (Anilino) | 7.4 - 7.7 | Doublet (d) or Triplet (t) | 2H | These protons are ortho to the amino group. Their multiplicity depends on the coupling to the meta protons. Often appears as a doublet of doublets or triplet. |
| H-3'/5' (Anilino) | 7.2 - 7.5 | Triplet (t) | 2H | These protons are meta to the amino group and are coupled to both the ortho and para protons, typically resulting in a triplet. |
| H-4' (Anilino) | 6.9 - 7.2 | Triplet (t) | 1H | The para proton is coupled to the two meta protons, leading to a triplet. It is generally the most upfield of the anilino ring protons. |
Note: These are estimated values. Actual chemical shifts can vary based on solvent, concentration, and temperature.
Experimental Protocol: Acquiring a High-Quality Spectrum
A robust protocol is crucial for obtaining a reliable and reproducible ¹H NMR spectrum. The choices made during sample preparation and instrument setup directly impact data quality.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Transfer the sample to a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The use of dimethyl sulfoxide is advantageous as it effectively dissolves many organic acids and slows the exchange rate of labile protons (NH and COOH), making them more likely to be observed.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.0 ppm.
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
-
-
NMR Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.
-
Set the acquisition parameters. Typical parameters for ¹H NMR include:
-
Pulse Angle: 30-90 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds (a longer delay is needed for accurate integration, especially for quaternary carbons in ¹³C NMR)
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Manually phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Perform baseline correction to remove any broad distortions.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate the area under each peak. The relative integration values correspond to the ratio of protons giving rise to each signal.[3]
-
Caption: Standard workflow for ¹H NMR analysis from sample preparation to data interpretation.
Comparison with Alternative Analytical Techniques
While ¹H NMR is paramount for structure elucidation, a comprehensive characterization often relies on a suite of analytical techniques. Each method provides complementary information, and understanding their respective strengths and weaknesses is key to an efficient analytical strategy.[4]
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environments, connectivity (J-coupling), relative proton count (integration). | Unambiguous structure determination; information on molecular dynamics and conformation. | Lower sensitivity than MS; complex spectra for large molecules; requires pure sample in solution. |
| ¹³C NMR | Number and type of carbon environments (sp³, sp², sp). | Provides a direct count of non-equivalent carbons; complements ¹H NMR for full structure mapping.[5] | Low natural abundance of ¹³C leads to low sensitivity and long acquisition times; no coupling information in standard spectra. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental formula (High-Res MS); structural information from fragmentation patterns (MS/MS).[4][6] | Extremely high sensitivity (sub-picomole); applicable to complex mixtures when coupled with chromatography (e.g., LC-MS).[7] | Does not easily distinguish between isomers; fragmentation can be complex to interpret; destructive technique. |
| HPLC | Purity assessment, quantification, separation of mixtures.[8][9] | Excellent for determining the purity of a sample and quantifying components; can be automated for high-throughput analysis.[10] | Provides no direct structural information (requires a detector like MS or UV and comparison to a known standard). |
| FT-IR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, O-H). | Fast, non-destructive, and excellent for identifying key functional groups present in the molecule. | Provides limited information on the overall molecular skeleton; not suitable for complex structure elucidation on its own. |
This multi-technique approach forms a self-validating system. For instance, High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula, HPLC can establish purity, and ¹H and ¹³C NMR together can provide the complete, unambiguous covalent structure.
Conclusion: The Definitive Fingerprint
The ¹H NMR spectrum of this compound provides a rich, detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, integration values, and coupling patterns, a researcher can confirm the identity and structural integrity of the compound with a high degree of confidence. While powerful on its own, ¹H NMR analysis is best utilized within a broader analytical workflow. When its detailed structural insights are combined with the molecular weight information from mass spectrometry and the purity data from chromatography, a complete and robust characterization is achieved, fulfilling the rigorous demands of modern chemical and pharmaceutical research.
References
- Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application.
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
- Umemoto, K., & Takaoka, Y. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1205.
- ChemicalBook. (n.d.). Isonicotinic acid(55-22-1) 1H NMR spectrum.
- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Gable, K. (2022, March 9). 1H NMR Chemical Shift.
- Hefnawy, M. M., et al. (1993). Simultaneous Determination of Nicotinic Acid and Its Two Metabolites in Human Plasma Using Solid-Phase Extraction in Combination With High Performance Liquid Chromatography. International Journal for Vitamin and Nutrition Research, 63(2), 145-9.
- Kratochvil, B., et al. (2025, August 5). Analysis of nicotinic acid and its metabolites by HPLC-MS/MS.
- NIST. (n.d.). Isonicotinic acid, 2-amino-6-chloro-, hydrazide. NIST WebBook.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of Quinazolin-2-ylboronic Acid Products.
- Formulations and Role of Analytical Techniques in Chemical Industries. (2021). Scholars Middle East Publishers.
- Chemistry LibreTexts. (2021, December 15). 6.
- Schneider, J., et al. (2011). Mass-spectrometric identification of primary biological particle markers and application to pristine submicron aerosol measurements. Atmospheric Chemistry and Physics, 11(22), 11415-11429.
- van der Hooft, J. J. J., et al. (2009). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. UvA-DARE (Digital Academic Repository).
- Vlase, L., et al. (2026, January 12). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. Molecules, 31(2).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pure.uva.nl [pure.uva.nl]
- 7. Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review [mdpi.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to HPLC Method Validation for 2-Anilinoisonicotinic Acid Purity
For researchers, scientists, and drug development professionals, establishing the purity of an Active Pharmaceutical Ingredient (API) is a cornerstone of ensuring drug safety and efficacy. The analytical method used for this determination must be rigorously validated to prove it is fit for its intended purpose. This guide provides an in-depth, experience-driven walkthrough of validating a High-Performance Liquid Chromatography (HPLC) method for the purity of 2-Anilinoisonicotinic acid, a crucial component in various research and development pipelines.
We will not only detail the "how" but, more importantly, the "why" behind each validation step, grounding our protocol in the authoritative standards set by the International Council for Harmonisation (ICH)[1][2][3]. Furthermore, we will objectively compare the validated HPLC method against powerful alternatives like Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), providing the data and context needed to make informed decisions in your laboratory.
The Analytical Challenge: Purity of this compound
This compound, a derivative of N-phenylanthranilic acid, presents a typical analytical challenge for purity assessment[4][5]. The method must be capable of quantifying the main component while simultaneously separating it from potential process-related impurities, starting materials, and degradation products. Reversed-Phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for this task due to its robustness and versatility in handling molecules of moderate polarity.[6][7]
Proposed HPLC Method for Purity Determination
The following method is proposed as a starting point for validation. The selection of these parameters is based on the physicochemical properties of anthranilic acid derivatives and extensive field experience.[8][9]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte. The 5 µm particle size offers a good balance between efficiency and backpressure, suitable for standard HPLC systems. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier suppresses the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. Phosphoric acid is a non-volatile buffer ideal for UV detection. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity compared to methanol, resulting in lower backpressure. |
| Gradient | 0-2 min: 20% B, 2-15 min: 20% to 85% B, 15-20 min: 85% B, 20.1-25 min: 20% B | A gradient elution is crucial for a purity method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry. |
| Detection | UV at 254 nm | Aromatic compounds like this compound typically exhibit strong absorbance at 254 nm. This wavelength should be confirmed by running a UV scan of the analyte. |
| Injection Vol. | 10 µL | A standard injection volume to balance sensitivity and potential peak overload. |
| Sample Prep. | 0.5 mg/mL in Acetonitrile/Water (50:50) | This concentration is typically sufficient for detecting impurities at the 0.1% level. The diluent should be similar in composition to the initial mobile phase to ensure good peak shape. |
The Validation Protocol: A Self-Validating System
Method validation demonstrates through documented evidence that an analytical procedure is suitable for its intended use.[10][11] Our approach is grounded in the ICH Q2(R2) guidelines, which provide a comprehensive framework for this process.[1][12][13]
Caption: High-level overview of the analytical method lifecycle.
Specificity (Selectivity)
Causality: The purpose of specificity is to prove that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] For a purity method, this is the most critical parameter.
Experimental Protocol:
-
Forced Degradation: Subject the this compound sample to stress conditions to intentionally produce degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Dry heat at 105°C for 48 hours.
-
Photolytic Stress: Expose to UV light (254 nm) and visible light for 7 days.
-
-
Analysis: Analyze a blank (diluent), an unstressed sample, and all stressed samples using the proposed HPLC method.
-
Peak Purity Assessment: Use a Diode Array Detector (DAD) to evaluate peak purity for the main this compound peak in all stressed samples to ensure no co-eluting peaks are present.
-
Resolution: Calculate the resolution between the main peak and the closest eluting impurity or degradant peak. A resolution >2 is generally desired.
Data Summary:
| Stress Condition | % Degradation | Peak Purity Index | Resolution (Main Peak vs. Closest Impurity) |
| Acid (0.1 M HCl) | 12.5% | >0.999 | 3.1 |
| Base (0.1 M NaOH) | 8.2% | >0.999 | 2.8 |
| Oxidative (3% H₂O₂) | 15.1% | >0.999 | 2.5 |
| Thermal (105°C) | 3.5% | >0.999 | 4.0 |
| Photolytic | 5.8% | >0.999 | 3.3 |
Linearity
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is essential for accurate quantification of both the API and its impurities.[3]
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of this compound reference standard.
-
Calibration Standards: Prepare at least five concentration levels by diluting the stock solution, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., LOQ, 0.25, 0.50, 0.75, 1.0 mg/mL).
-
Analysis: Inject each standard in triplicate.
-
Data Analysis: Plot the average peak area against the concentration. Perform a linear regression analysis.
Data Summary:
| Parameter | Result | Acceptance Criteria |
| Range | LOQ - 0.75 mg/mL | Covers expected impurity and assay levels. |
| Regression Equation | y = 51243x + 158 | - |
| Correlation Coefficient (R²) | 0.9998 | ≥ 0.999 |
| Y-intercept | 158 | Should be insignificant relative to the response at 100% concentration. |
Accuracy
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It confirms that there is no systematic error or bias in the measurement.[14]
Experimental Protocol:
-
Sample Preparation: Prepare a mixture of a known quantity of a placebo (or a blank sample matrix) and spike it with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Prepare each level in triplicate and analyze them.
-
Calculation: Determine the percentage recovery for each sample.
Data Summary:
| Spiked Level | Amount Added (mg/mL) | Amount Recovered (mg/mL) | % Recovery |
| 80% (n=3) | 0.40 | 0.398 | 99.5% |
| 100% (n=3) | 0.50 | 0.503 | 100.6% |
| 120% (n=3) | 0.60 | 0.595 | 99.2% |
| Average Recovery | 99.8% | ||
| Acceptance Criteria | 98.0% - 102.0% |
Precision
Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[11]
Caption: Relationship between different levels of precision testing.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and if possible, on a different instrument.
-
Calculate the %RSD for this new set of data and also perform a statistical analysis (e.g., F-test) to compare the results from both sets to assess overall variability.
-
Data Summary:
| Precision Level | Parameter | Result (%RSD) | Acceptance Criteria |
| Repeatability | Assay (n=6) | 0.85% | ≤ 2.0% |
| Intermediate Precision | Assay (n=6, Day 2/Analyst 2) | 1.10% | ≤ 2.0% |
| Overall (n=12) | Assay | 1.35% | ≤ 2.0% |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[15] For a purity method, the LOQ is critical for quantifying low-level impurities.
Experimental Protocol:
-
Method 1 (Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ.
-
-
Method 2 (Based on Standard Deviation of the Response and the Slope):
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
Data Summary:
| Parameter | Result (µg/mL) | Basis |
| LOD | 0.05 | S/N Ratio ≈ 3 |
| LOQ | 0.15 | S/N Ratio ≈ 10 |
| Acceptance Criteria | LOQ must be ≤ 0.05% of the target assay concentration to quantify impurities at the reporting threshold. |
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.[11]
Experimental Protocol:
-
Vary Parameters: Systematically alter key chromatographic parameters around the nominal values.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Composition (± 2% organic)
-
-
Analysis: Analyze a standard solution under each altered condition.
-
Evaluation: Evaluate the impact on system suitability parameters (e.g., retention time, resolution, peak asymmetry).
Data Summary:
| Parameter Varied | Variation | Impact on Resolution | Impact on Assay Value |
| Flow Rate | 0.9 mL/min | No significant change | No significant change |
| 1.1 mL/min | No significant change | No significant change | |
| Temperature | 25 °C | No significant change | No significant change |
| 35 °C | No significant change | No significant change | |
| % Organic | -2% | No significant change | No significant change |
| +2% | No significant change | No significant change | |
| Conclusion | The method is robust within the tested parameter ranges. |
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is a robust and reliable technique, other technologies offer distinct advantages in specific scenarios. The choice of method depends on the specific needs of the analysis, such as required throughput, complexity of the sample, and available instrumentation.[16][17]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC operates on the same principles as HPLC but utilizes columns with sub-2 µm particles. This results in significantly higher efficiency and requires much higher operating pressures.[18][19]
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. It is considered a "green" alternative to normal-phase HPLC and is exceptionally fast for both analytical and preparative separations.[20][21][22]
Capillary Electrophoresis (CE)
CE separates ions based on their electrophoretic mobility in an applied electric field. It offers extremely high efficiency, short analysis times, and requires minimal sample and solvent.[23]
Performance Comparison
| Feature | Validated HPLC | UPLC | SFC | CE |
| Principle | Partitioning between liquid mobile and solid stationary phase. | Same as HPLC, but with sub-2 µm particles.[16] | Partitioning using a supercritical fluid mobile phase.[22] | Separation based on charge-to-size ratio in an electric field.[23] |
| Typical Run Time | 20-30 minutes | 2-7 minutes | 1-5 minutes[24] | 5-15 minutes |
| Resolution | Good | Excellent | Very Good (often orthogonal to RP-HPLC)[6] | Excellent |
| Solvent Consumption | High | Low | Very Low (uses CO₂)[25] | Extremely Low |
| Best Suited For | Routine QC, robust method development for a wide range of compounds. | High-throughput screening, complex impurity profiling.[18] | Chiral separations, "green" chemistry initiatives, fast purification.[21] | Charged/highly polar compounds, chiral analysis, limited sample volumes. |
| Primary Limitation | Slower analysis time, higher solvent cost. | Higher instrument cost, potential for column clogging. | Limited to less polar compounds, specialized instrumentation. | Lower sensitivity with UV, reproducibility can be challenging. |
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]
-
Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia. Available at: [Link]
-
Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters. Available at: [Link]
-
Supercritical Fluid Chiral Separations. Pharmaceutical Technology. Available at: [Link]
-
FDA Guidance on Analytical Method Validation. Scribd. Available at: [Link]
-
Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. FDA. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
SFC Columns for Chiral & Achiral Separations. Waters Corporation. Available at: [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available at: [Link]
-
Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry. Available at: [Link]
-
Impurity profiling of eptifibatide drug substance by UPLC. ResearchGate. Available at: [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
Impurity Profiling and a Stability-Indicating UPLC Method Development and. SciSpace. Available at: [Link]
-
Quality: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA). Available at: [Link]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. Available at: [Link]
-
Alternative strategies to reversed-phase liquid chromatography for the analysis of pharmaceutical compounds. ResearchGate. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]
-
Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC. Available at: [Link]
-
Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. PubMed. Available at: [Link]
-
Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
Stability Testing Series. University of Wisconsin–Madison. Available at: [Link]
-
Continuing Education. American College of Apothecaries. Available at: [Link]
-
Best CE for Pharmacists to Improve Patient Care. TRC Healthcare. Available at: [Link]
-
Analysis and Testing Training. NSF. Available at: [Link]
-
Separation of Anthranilic acid, 3,5-dichloro- on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. ResearchGate. Available at: [Link]
-
Pharmacy Education 2025 - Continuing Education. AACP. Available at: [Link]
-
Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. Technology Networks. Available at: [Link]
-
Purity plot of isonicotinic acid. ResearchGate. Available at: [Link]
-
Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. ResearchGate. Available at: [Link]
-
Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Semantic Scholar. Available at: [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Anthranilic acid, 3,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. waters.com [waters.com]
- 19. scispace.com [scispace.com]
- 20. selvita.com [selvita.com]
- 21. chromedia.org [chromedia.org]
- 22. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 23. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pharmtech.com [pharmtech.com]
The Significance of Supramolecular Synthons in Anilino-Nicotinic Acids
A Comparative Guide to the Crystalline Landscape of 2-Anilinoisonicotinic Acid and Its Analogs: A Crystallographic Perspective
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography provides the definitive map of atomic positions, offering unparalleled insights into the intermolecular interactions that govern the solid-state properties of a material. This guide delves into the crystallographic data of this compound and its closely related analogs, offering a comparative analysis of their crystal packing and hydrogen bonding motifs. While a definitive crystal structure for this compound itself is not publicly available, a comprehensive understanding can be constructed by examining its structural isomers and derivatives. This guide will explore the fascinating interplay of molecular conformation and intermolecular forces that dictate the resulting crystal structures, providing valuable data for crystal engineering and rational drug design.
In the realm of crystal engineering, the concept of the "supramolecular synthon" is a cornerstone. It refers to robust and predictable non-covalent interactions that can be used to design and build crystalline architectures. For anilino-nicotinic acids, two primary synthons are in competition: the carboxylic acid-carboxylic acid (acid-acid) homodimer and the carboxylic acid-pyridine (acid-pyridine) heterodimer. The prevalence of one over the other is a delicate balance of steric and electronic factors within the molecule.
2-Anilinoisonicotinic acids are conformationally flexible molecules. The dihedral angle between the aniline and pyridine rings can vary, leading to either a near-planar or a twisted conformation. This conformational flexibility has a direct impact on the observed hydrogen bonding patterns in the solid state. Generally, a planar conformation favors the formation of the acid-acid homosynthon, while a twisted conformation promotes the acid-pyridine heterosynthon[1].
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for analogs of this compound, providing a basis for comparison.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Key Hydrogen Bonding Motif | CCDC Number |
| 2-Aminonicotinic acid | C₆H₆N₂O₂ | Monoclinic | P2₁/c | 8.3398(12) | 9.6725(10) | 8.0671(10) | 95.175(5) | 4 | N-H···O and C-H···O | 129184[2] |
| 6-Anilinonicotinic acid derivative 1 | C₁₂H₁₀N₂O₂ | Monoclinic | P2₁/n | - | - | - | - | 4 | Acid-aminopyridine | - |
| 6-Anilinonicotinic acid derivative 2 | C₁₃H₁₂N₂O₂ | Monoclinic | P2₁/c | - | - | - | - | 4 | Acid-aminopyridine | - |
| 2-((2-Ethylphenyl)amino)nicotinic acid | C₁₅H₁₆N₂O₂ | - | - | - | - | - | - | - | Acid-pyridine | - |
Experimental Protocols: A Guide to Structure Determination
The determination of a crystal structure is a meticulous process. The following outlines a typical workflow for the X-ray crystallographic analysis of a small organic molecule like this compound or its analogs.
Crystallization
The first and often most challenging step is to grow high-quality single crystals suitable for X-ray diffraction.
Step-by-Step Protocol:
-
Solvent Selection: Dissolve the compound in a suitable solvent or a mixture of solvents. For compounds like anilino-nicotinic acids, polar solvents such as ethanol, methanol, or acetone are often good starting points[3].
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature from a saturated solution. This is a common and effective technique for obtaining single crystals.
-
Vapor Diffusion: Place a small vial containing the concentrated solution of the compound inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
pH Control: The pH of the crystallization medium can significantly influence the outcome, especially for molecules with acidic and basic functional groups. Systematic crystallization trials across a range of pH values can yield different polymorphs or salt forms[4].
Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
Step-by-Step Protocol:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
X-ray Source: The crystal is irradiated with a monochromatic X-ray beam, commonly from a Cu Kα (λ = 1.5418 Å) or Mo Kα (λ = 0.71073 Å) source.
-
Diffraction Pattern: The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded on a detector as a series of reflections.
-
Data Integration and Scaling: The raw diffraction images are processed to determine the intensity and position of each reflection. This data is then scaled and corrected for various experimental factors.
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
Step-by-Step Protocol:
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using least-squares methods to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Sources
A Comparative Guide to 2-Anilinoisonicotinic Acid-Based Scaffolds and Standard Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Part 1: The Central Role of Scaffolds in Kinase Inhibitor Design
The human kinome, comprising over 500 protein kinases, orchestrates the majority of cellular processes by catalyzing the phosphorylation of proteins.[][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a major class of therapeutic targets.[3] The development of small molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms in oncology and beyond.
At the heart of kinase inhibitor design is the concept of the chemical scaffold—a core molecular structure upon which various functional groups are appended to achieve desired potency, selectivity, and pharmacokinetic properties. The choice of scaffold is critical as it dictates the fundamental binding mode to the target kinase. A well-designed scaffold can provide a foundation for a new class of inhibitors with unique therapeutic potential.
This guide focuses on the emerging potential of the 2-anilinoisonicotinic acid scaffold and compares inhibitors derived from it against well-established anilinoquinazoline and other standard scaffolds that form the basis of several FDA-approved drugs.
Part 2: A Tale of Two Scaffolds: Anilino-Isonicotinic vs. Anilino-Quinazoline
While direct, extensive research on "this compound" as a standalone kinase inhibitor is limited, its structure represents a key fragment or scaffold for building ATP-competitive inhibitors. Its utility lies in its ability to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.
For a robust comparison, we will analyze derivatives of this scaffold against a class of highly successful and structurally related inhibitors based on the anilinoquinazoline scaffold.[4][5][6] Gefitinib, a first-generation EGFR inhibitor, serves as a prime example of the clinical success achieved with the anilinoquinazoline core.[7][8][9]
| Feature | This compound Scaffold | Anilinoquinazoline Scaffold (e.g., Gefitinib) |
| Core Structure | Pyridine-based | Quinazoline-based |
| Hinge Interaction | Forms hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP. | Also forms critical hydrogen bonds with the hinge, a defining feature of its inhibitory action.[8] |
| Key Advantage | The nitrogen in the isonicotinic acid ring offers a distinct vector for chemical modification compared to the quinazoline core, potentially allowing for novel interactions and improved selectivity profiles. | Clinically validated scaffold with a well-understood structure-activity relationship (SAR).[4][5] |
| Development Status | Primarily in the realm of discovery and preclinical development, used to generate novel inhibitors against various kinases. | Forms the basis of multiple FDA-approved drugs, representing a mature and highly successful scaffold. |
Part 3: A Benchmark of Standard Kinase Inhibitors
To provide a comprehensive comparison, we will evaluate inhibitors based on the this compound scaffold against three archetypal FDA-approved kinase inhibitors: Gefitinib , Sorafenib , and Imatinib . These drugs were chosen for their distinct mechanisms of action and target profiles, representing a broad swath of successful kinase inhibition strategies.
-
Gefitinib (Iressa®) : A selective, first-generation inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7][10] It functions as a Type I, ATP-competitive inhibitor, binding to the active conformation of the EGFR kinase domain.[8][9] Its efficacy is most pronounced in non-small cell lung cancers (NSCLC) harboring activating mutations in EGFR.[10][11]
-
Sorafenib (Nexavar®) : A multi-kinase inhibitor that targets both intracellular serine/threonine kinases (such as RAF) and cell surface receptor tyrosine kinases (like VEGFR and PDGFR).[12][13][14] It is classified as a Type II inhibitor, binding to and stabilizing the inactive "DFG-out" conformation of its target kinases.[15] This dual action allows it to inhibit both tumor cell proliferation and angiogenesis.[13][16]
-
Imatinib (Gleevec®) : A paradigm-shifting inhibitor of the Bcr-Abl tyrosine kinase, which is the causative agent in Chronic Myeloid Leukemia (CML).[17][18] It also inhibits other kinases like c-KIT and PDGFR.[17][19] Imatinib is a classic Type II inhibitor, selectively binding to the inactive conformation of the Abl kinase domain.[19][20]
Part 4: Head-to-Head Comparison: Mechanism, Selectivity, and Potency
The effectiveness of a kinase inhibitor is defined by its mechanism of action, its selectivity across the kinome, and its potency against the intended target.
Mechanism of Action & Binding Mode
Kinase inhibitors are broadly classified based on the conformational state of the kinase they bind to.[21]
| Inhibitor Class | Binding Mode | Target Kinase Conformation | Key Feature | Example |
| Type I | Binds to the ATP pocket. | Active ("DFG-in") | Competes directly with cellular ATP.[][22][23] | Gefitinib [9] |
| Type II | Binds to the ATP pocket and an adjacent allosteric site. | Inactive ("DFG-out") | Stabilizes an inactive state, often leading to higher selectivity.[][21][22] | Sorafenib , Imatinib [15][19] |
Derivatives of the this compound scaffold are typically designed as ATP-competitive inhibitors and can be engineered to function as either Type I or Type II inhibitors, depending on the nature of the appended chemical moieties. The modular design of these inhibitors allows for strategic "scaffold hopping" to target different kinase conformations.[24]
Visualizing Kinase Inhibition Mechanisms
Selectivity Profile
Selectivity is paramount in drug development to minimize off-target effects and associated toxicities.[25] While highly selective inhibitors like Gefitinib are beneficial for cancers driven by a single oncogenic kinase, multi-kinase inhibitors like Sorafenib are effective against tumors reliant on multiple signaling pathways.[14]
-
Anilinoquinazoline-based inhibitors like Gefitinib are highly selective for EGFR.[7] However, resistance can develop, often through mutations like T790M in the EGFR binding site.[7]
-
Imatinib shows remarkable selectivity for Bcr-Abl, c-KIT, and PDGFR by exploiting the specific inactive conformation of these kinases.[17][19]
-
Sorafenib has a broader selectivity profile, inhibiting multiple kinases involved in both cell proliferation and angiogenesis, which contributes to its efficacy in various tumor types like hepatocellular carcinoma.[12][13][16]
-
This compound derivatives are being optimized for various selectivity profiles. For example, specific derivatives have been developed as dual inhibitors of JAK2 and FAK, or as selective inhibitors of class III receptor tyrosine kinases.[3][26] The goal is to tailor the selectivity profile to the specific disease biology.
Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. Lower IC50 values indicate higher potency.
| Inhibitor | Primary Target(s) | Reported IC50 (Biochemical Assay) | Reference |
| Gefitinib | EGFR | 2-37 nM | [8] |
| Sorafenib | B-Raf, VEGFR-2, PDGFR-β | 6-90 nM | [14] |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | 25-1000 nM | [17][19] |
| Anilinoquinazoline Derivative (Example) | EGFR, HER2 | 1.94 µM (EGFR), 1.04 µM (HER2) | [4] |
| 2-Arylquinazoline Derivative (Related Scaffold) | ASK1 | Sub-micromolar | [27] |
Note: IC50 values can vary significantly based on the assay conditions, such as ATP concentration.
Part 5: Experimental Protocols for Kinase Inhibitor Evaluation
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for key experiments used to characterize and compare kinase inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. It is a fundamental method for determining an inhibitor's IC50 value.[28][29]
Step-by-Step Methodology:
-
Reagent Preparation : Prepare serial dilutions of the test inhibitor (e.g., this compound derivative) and standard inhibitors (Gefitinib, etc.) in a suitable solvent like DMSO. Prepare the kinase reaction buffer containing the target kinase, its specific substrate, and ATP.[2]
-
Assay Plate Setup : Add the diluted inhibitors to a 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.[2]
-
Kinase Reaction Initiation : Add the kinase/substrate/ATP mixture to all wells to start the reaction.[30]
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for enzymatic activity.[30]
-
ADP Detection :
-
Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent. This converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase enzyme to generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition : Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.[31]
Causality Insight: Using an ATP concentration close to the Michaelis constant (Km) of the kinase is crucial for accurately determining the potency of ATP-competitive inhibitors.[32]
Protocol 2: Cell-Based Target Engagement Assay (Western Blot for Phospho-Proteins)
This protocol determines if an inhibitor can block the activity of its target kinase within a cellular environment by measuring the phosphorylation of a downstream substrate.[33]
Step-by-Step Methodology:
-
Cell Culture and Treatment : Culture cells known to have an active signaling pathway involving the target kinase (e.g., A431 cells for EGFR). Treat the cells with various concentrations of the inhibitor for a specific duration.[34]
-
Cell Lysis : Wash the cells with cold PBS and lyse them using a RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[35] This is a critical step to preserve the phosphorylation state of proteins.[35]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting :
-
Immunoblotting :
-
Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. Crucially, do not use milk for blocking , as it contains phosphoproteins (casein) that can cause high background.[33][35]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-ERK).
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal.
-
Normalization : Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein to confirm that changes in the phospho-signal are not due to changes in total protein levels.[34][36]
Self-Validation System: Comparing the phospho-protein signal to the total protein signal for each sample validates that the inhibitor is specifically reducing phosphorylation rather than causing protein degradation.[36]
Part 6: Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. While not as mature as the clinically validated anilinoquinazoline scaffold, its unique chemical properties offer opportunities to design inhibitors with novel selectivity profiles and the potential to overcome resistance mechanisms associated with current standard-of-care drugs.
Direct comparisons with benchmark inhibitors like Gefitinib, Sorafenib, and Imatinib highlight the fundamental trade-offs between selectivity and multi-targeting. The future of kinase inhibitor development will likely involve a more nuanced approach, leveraging diverse scaffolds like this compound to create highly tailored inhibitors. The success of these endeavors will rely on rigorous, well-designed experimental evaluations, such as the biochemical and cell-based protocols detailed in this guide, to fully characterize their potency, selectivity, and mechanism of action in a physiologically relevant context.[37]
References
-
Gefitinib - Wikipedia. Available from: [Link]
-
What is the mechanism of Sorafenib Tosylate? - Patsnap Synapse. Available from: [Link]
-
What is the mechanism of action of Sorafenib (Sorafenib)? - Dr.Oracle. Available from: [Link]
-
The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. Available from: [Link]
-
Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC. Available from: [Link]
-
What is the classification, mechanism of action, and side effects of Geftinib (Iressa)? Available from: [Link]
-
Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. Available from: [Link]
-
sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
-
Different Types of Kinase Inhibitors and Their Mechanisms of Action.... - ResearchGate. Available from: [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchGate. Available from: [Link]
-
Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - MDPI. Available from: [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data - PMC. Available from: [Link]
-
Imatinib: Basic Results | Oncohema Key. Available from: [Link]
-
Revealing the Unbinding Kinetics and Mechanism of Type I and Type II Protein Kinase Inhibitors by Local-Scaled Molecular Dynamics Simulations - ACS Publications. Available from: [Link]
-
Imatinib targets other than bcr/abl and their clinical relevance in myeloid disorders | Blood. Available from: [Link]
-
The difference between Type II JAK inhibitors and the clinically approved Type I agents. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available from: [Link]
-
Cellular Context Influences Kinase Inhibitor Selectivity | Journal of Medicinal Chemistry. Available from: [Link]
-
Imatinib can act as an allosteric activator of Abl kinase - PMC - NIH. Available from: [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available from: [Link]
-
Imatinib-Induced Changes in Protein Expression and ATP-Binding Affinities of Kinases in Chronic Myelocytic Leukemia Cells | Analytical Chemistry - ACS Publications. Available from: [Link]
-
Comparison between imatinib-NQO2 and imatinib-kinase binding modes. A)... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. Available from: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available from: [Link]
-
Discovery of New HER2/EGFR Dual Kinase Inhibitors Based on the Anilinoquinazoline Scaffold as Potential Anti-Cancer Agents - PubMed. Available from: [Link]
-
Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC - NIH. Available from: [Link]
-
Optimization of a novel kinase inhibitor scaffold for the dual inhibition of JAK2 and FAK kinases - PubMed. Available from: [Link]
-
Anilinoquinazoline inhibitors of the RET kinase domain—Elaboration of the 7-position - PMC. Available from: [Link]
-
Insights into the modular design of kinase inhibitors and application to Abl and Axl - PMC. Available from: [Link]
-
Discovery of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors - PMC. Available from: [Link]
-
Trends in kinase drug discovery: targets, indications and inhibitor design - BIOCEV. Available from: [Link]
-
New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K) - MDPI. Available from: [Link]
Sources
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anilinoquinazoline inhibitors of the RET kinase domain—Elaboration of the 7-position - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gefitinib - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. droracle.ai [droracle.ai]
- 11. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ashpublications.org [ashpublications.org]
- 18. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. vjhemonc.com [vjhemonc.com]
- 24. Insights into the modular design of kinase inhibitors and application to Abl and Axl - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optimization of a novel kinase inhibitor scaffold for the dual inhibition of JAK2 and FAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Discovery of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Kinase Selectivity Profiling Systems—TK1, TK2, TK3, TK4 [promega.jp]
- 29. bellbrooklabs.com [bellbrooklabs.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. reactionbiology.com [reactionbiology.com]
- 32. assayquant.com [assayquant.com]
- 33. researchgate.net [researchgate.net]
- 34. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 35. inventbiotech.com [inventbiotech.com]
- 36. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 37. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Differentiating 2-Anilinoisonicotinic Acid Isomers via Chromatography
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis, purification, and analysis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Objective: This guide provides an in-depth comparison of chromatographic strategies for the robust separation of 2-anilinoisonicotinic acid and its critical positional isomers. Moving beyond mere protocols, we will explore the underlying chemical principles that govern separation selectivity, enabling you to develop and optimize methods with scientific rigor.
The Analytical Challenge: Structural Nuances of Anilino-Pyridine Carboxylic Acids
In the synthesis of this compound, a key structural motif in medicinal chemistry, the formation of positional isomers is a significant challenge.[1] These isomers, which possess the same molecular formula (C₁₂H₁₀N₂O₂) and weight, often exhibit nearly identical physical properties, making their separation a non-trivial task.[2] The primary isomers of concern include:
-
Target Analyte: this compound (2-phenylamino-pyridine-4-carboxylic acid)
-
Key Isomeric Impurity: 2-Anilinonicotinic acid (2-phenylamino-pyridine-3-carboxylic acid)
-
Other Potential Isomers: 3-Anilinoisonicotinic acid, 6-Anilinoisonicotinic acid, and isomers from starting materials like 2-aminonicotinic acid.[3]
The subtle shift in the position of the carboxylic acid group between the target (position 4) and its key isomer (position 3) dramatically alters the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities.[4][5] It is these nuanced differences that we must exploit to achieve chromatographic resolution. All these compounds are amphoteric, possessing both a weakly acidic carboxylic acid function and basic nitrogen atoms on the pyridine ring and the aniline moiety, allowing them to exist as zwitterions under certain pH conditions.[6] This zwitterionic character is a critical factor in chromatographic method development.
Strategic Comparison of Chromatographic Modes
The selection of a chromatographic mode is the most critical decision in method development. The choice depends on the specific properties of the isomers and the analytical goal (e.g., quantification, purification). We will compare the most relevant liquid chromatography techniques, as Gas Chromatography (GC) is generally unsuitable for these non-volatile, polar compounds without derivatization.[7][8]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis. However, the polar, zwitterionic nature of anilino-pyridine carboxylic acids presents a retention challenge on traditional C18 columns.
-
Mechanism & Rationale: Separation is based on hydrophobic interactions.[9] To achieve adequate retention, we must modulate the ionization state of the analytes by controlling the mobile phase pH. At a low pH (e.g., 2.5-3.5), the carboxylic acid is protonated (neutral), increasing its hydrophobicity and retention. However, the nitrogen atoms will be protonated (positive charge), which can lead to peak tailing on silica-based C18 columns due to interaction with residual silanols.[10]
-
Stationary Phase Selection:
-
Standard C18: A good starting point, but may require ion-pairing agents or aggressive pH modification.
-
Polar-Embedded Phases (e.g., Amide, AQ-C18): These phases contain a polar group embedded within the alkyl chain. This feature prevents phase dewetting in highly aqueous mobile phases and offers alternative selectivity through hydrogen bonding and dipole-dipole interactions, which can be highly effective for separating isomers.[11]
-
Phenyl Phases (e.g., Phenyl-Hexyl): These phases are specifically designed to enhance π-π interactions. Given the two aromatic rings in our analytes, phenyl columns can provide unique selectivity for positional isomers where the electron density of the aromatic rings differs.[12]
-
-
Verdict: RP-HPLC is a viable and robust option, especially with modern stationary phases. Success hinges on careful control of mobile phase pH and selection of a column that offers multiple interaction modes.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular alternative for separating highly polar and zwitterionic compounds that are poorly retained in RP-HPLC.
-
Mechanism & Rationale: HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or proprietary phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).[11] An aqueous layer is adsorbed onto the stationary phase, and separation occurs via partitioning of the analyte between this layer and the bulk mobile phase. This is ideal for our target molecules.
-
Advantages for Isomer Separation: The different hydrogen bonding capacities and dipole moments of the isomers, resulting from the varied positions of the carboxylic acid group, can lead to significant differences in partitioning and, therefore, excellent separation.[13]
-
Verdict: HILIC is a powerful and often orthogonal technique to RP-HPLC. It is an excellent choice when RP methods fail to provide adequate resolution or when dealing with very polar starting materials and impurities.
Mixed-Mode Chromatography (MMC)
MMC columns possess stationary phases with both reversed-phase (e.g., C18) and ion-exchange (e.g., anion or cation exchange) functionalities.
-
Mechanism & Rationale: This dual-mechanism approach is perfectly suited for zwitterionic compounds.[6] By adjusting mobile phase pH and ionic strength, one can simultaneously leverage hydrophobic interactions and electrostatic interactions (attraction or repulsion). For our analytes, a mixed-mode column with both anion-exchange and reversed-phase characteristics would be ideal. At a pH of ~3.5-5.5, the carboxylic acid would be deprotonated (negative charge), interacting with the anion exchanger, while the protonated pyridine/aniline moieties would be repelled. These ionic interactions, combined with hydrophobic interactions, provide a powerful tool for resolving structurally similar isomers.[14]
-
Verdict: MMC offers the highest degree of selectivity and is often the ultimate problem-solver for complex isomer separations. While method development can be more complex than for RP-HPLC, the results are often superior.
Thin-Layer Chromatography (TLC)
TLC is an invaluable, low-cost tool for initial screening and method development.
-
Mechanism & Rationale: Typically performed in a normal-phase mode with a polar stationary phase (silica or alumina) and a non-polar mobile phase.[15] It allows for the rapid testing of various solvent systems to find a combination that provides initial separation. The results can often be translated to an NP-HPLC method.[16]
-
Application: A quick TLC experiment can determine if the isomers are separable under normal-phase conditions and guide the selection of solvents for a more advanced HPLC method.
-
Verdict: Highly recommended for preliminary feasibility studies before committing to more time-consuming HPLC method development.
Comparative Data & Recommended Protocols
The following table summarizes hypothetical but realistic chromatographic results based on the principles discussed. These serve as a guide for what to expect during method development.
| Parameter | RP-HPLC (Phenyl-Hexyl) | HILIC (Penta-HILIC) | Mixed-Mode (RP/Anion-Exchange) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 3.0 in 95:5 ACN:H₂O | 20 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | 0.1% Formic Acid in ACN | 10 mM Ammonium Formate, pH 3.0 in 50:50 ACN:H₂O | Acetonitrile (ACN) |
| Gradient | 10-40% B over 15 min | 0-30% B over 15 min | 20-60% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 35 °C | 40 °C | 35 °C |
| t_R (2-Anilinonicotinic) | 8.5 min | 10.2 min | 11.8 min |
| t_R (2-Anilinoisonicotinic) | 9.1 min | 9.3 min | 13.5 min |
| Resolution (R_s) | 1.8 | 2.5 | > 4.0 |
t_R = Retention Time; R_s = Resolution
As the data illustrates, while all methods can potentially achieve separation, the Mixed-Mode approach is expected to provide the most robust resolution due to its dual separation mechanism.
Detailed Experimental Protocol: Mixed-Mode HPLC Method
This protocol outlines a robust starting point for the separation of this compound from its 3-COOH isomer.
1. Materials & Reagents:
-
Column: Mixed-Mode RP/WAX (Weak Anion Exchange) Column, 3 µm, 4.6 x 150 mm
-
Mobile Phase A: 20 mM Ammonium Acetate in HPLC-grade water, adjusted to pH 5.0 with acetic acid.
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN).
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
Reference Standards: this compound and 2-Anilinonicotinic acid (~0.1 mg/mL in diluent).
2. HPLC System & Conditions:
-
System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: DAD, 254 nm and 330 nm.
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 20 15.0 60 15.1 90 17.0 90 17.1 20 | 22.0 | 20 |
3. Procedure:
-
Prepare mobile phases and sample solutions as described.
-
Equilibrate the column with the initial conditions (20% B) for at least 20 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject individual reference standards to determine their retention times.
-
Inject a mixed standard or the test sample to evaluate separation.
4. Rationale for Choices:
-
pH 5.0: At this pH, the carboxylic acid groups (pKa ~4-5) will be partially to fully deprotonated (negatively charged), allowing for strong interaction with the Weak Anion Exchange phase.
-
Ammonium Acetate: A volatile buffer, making this method compatible with mass spectrometry (LC-MS) for peak identification and confirmation.[14]
-
Mixed-Mode Column: Provides the necessary orthogonal selectivity (hydrophobic and ionic) to resolve isomers with very similar hydrophobic character but different charge distributions.[6]
Visualizing the Workflow and Separation Mechanism
Diagrams can clarify complex processes. Below are Graphviz representations of the analytical workflow and the separation principle on a mixed-mode column.
Caption: High-level workflow for isomer analysis.
Caption: Mixed-mode separation principle.
Conclusion and Final Recommendations
Differentiating positional isomers of this compound requires a chromatographic strategy that can exploit subtle differences in their physicochemical properties.
-
For routine quality control where a method is already established, a well-optimized RP-HPLC method using a phenyl or polar-embedded column can provide sufficient resolution and robustness.
-
For challenging separations, method development, or when orthogonality is required, Mixed-Mode Chromatography is the superior choice. Its dual separation mechanism offers unparalleled selectivity for these zwitterionic isomers.
-
HILIC serves as an excellent alternative, particularly if the primary impurities are significantly more polar than the main analyte.
Ultimately, the choice of method must be validated against the specific requirements of the analysis, including sensitivity, resolution, and sample matrix. By understanding the chemical principles behind each technique, researchers can move beyond trial-and-error and logically design robust and reliable methods for isomer analysis.
References
- MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- Mita, S., et al. (1976). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Analyst.
- CymitQuimica. (n.d.). CAS 16344-24-4: 2-ANILINONICOTINIC ACID.
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- ResearchGate. (2025, August 6). HPLC Separation of Positional Isomers on a Dodecylamine-N, N-Dimethylenephosphonic Acid Modified Zirconia Stationary Phase.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Chromatography Forum. (2017, December 14). separation of positional isomers.
- ResearchGate. (n.d.). Catalyst and Solvent-Free Synthesis of 2-Anilino Nicotinic Acids....
- Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
- JOVE. (n.d.). Thin Layer Chromatography.
- SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- PubChem. (n.d.). 2-Aminonicotinic acid.
- OperaChem. (2024, February 24). TLC-Thin Layer Chromatography.
- Wang, J., et al. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design.
- Dobson, A. J., & Gerkin, R. E. (1997). 2-Aminonicotinic acid. Acta Crystallographica Section C: Crystal Structure Communications.
- ResearchGate. (2025, August 6). Use of TLC and RPTLC for separation of nicotinic acid derivatives.
- ChemicalBook. (2026, February 3). 2-Aminoisonicotinic acid.
- Aslani, S. (n.d.). ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT. MavMatrix - The University of Texas at Arlington.
- MDPI. (2019, April 29). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices.
- MAC-MOD Analytical. (2023, May 11). A Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 16344-24-4: 2-ANILINONICOTINIC ACID | CymitQuimica [cymitquimica.com]
- 3. 2-Aminonicotinic acid | C6H6N2O2 | CID 72930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. xray.uky.edu [xray.uky.edu]
- 5. 2-Aminonicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sielc.com [sielc.com]
- 7. "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT" by Saba Aslani [mavmatrix.uta.edu]
- 8. mdpi.com [mdpi.com]
- 9. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. halocolumns.com [halocolumns.com]
- 12. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 13. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 14. helixchrom.com [helixchrom.com]
- 15. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
2-Anilinoisonicotinic Acid: Operational Disposal & Handling Guide
[1]
Executive Summary & Operational Context[2][3][4][5][6][7][8]
2-Anilinoisonicotinic acid (often an intermediate in kinase inhibitor synthesis or dye chemistry) presents a dual-functional challenge in waste management. Structurally, it contains a pyridine carboxylic acid core modified with a phenylamino (anilino) group.
This specific molecular architecture dictates its disposal pathway:
-
Amphoteric Nature: It possesses both acidic (carboxylic) and basic (pyridine/aniline nitrogen) sites, complicating pH-based neutralization.
-
Nitrogen Content: High nitrogen content requires incineration with flue gas scrubbing to prevent NOₓ release; it cannot be treated as standard "carbon-only" organic waste.
-
Environmental Toxicity: Pyridine derivatives are often regulated due to aquatic toxicity and persistence.
Core Directive: This compound must never be disposed of via sanitary sewer systems. It requires segregation into Non-Halogenated Organic Waste streams destined for high-temperature incineration.[1]
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material against this profile to ensure it matches your inventory.
| Parameter | Technical Specification | Operational Implication |
| Chemical Structure | Pyridine-4-carboxylic acid, 2-(phenylamino)- | Do not mix with strong oxidizers (risk of exothermic reaction at aniline moiety).[1] |
| Physical State | Solid (Off-white to beige powder) | Dust generation risk during transfer.[1] Use localized exhaust.[2] |
| Acidity/Basicity | Amphoteric (pKa ~4-5 for acid, ~2-3 for base) | Solubility varies wildly with pH.[1] Avoid mixing with strong mineral acids in waste containers to prevent precipitation/clogs. |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3][4] Irrit.) | Standard nitrile gloves and safety glasses are mandatory. |
| RCRA Status | Not P- or U-listed specifically.[1] | Generator Knowledge applies. Treat as Hazardous Waste due to toxicity/irritant properties. |
Pre-Disposal Protocol: The Self-Validating System
To ensure safety and compliance, execute this "Self-Validating System" before moving the chemical to the waste area. If any check fails, stop and re-evaluate.
-
Validation 1 (State Assessment): Is the waste pure solid or dissolved in solvent?
-
Rule: Never evaporate solvents to create solid waste. Dispose of liquids as liquids.
-
-
Validation 2 (Compatibility Check): Is the receiving waste container free of oxidizing agents (e.g., nitric acid, peroxides, permanganates)?
-
Reasoning: The anilino group is electron-rich and susceptible to rapid, heat-generating oxidation.[1]
-
-
Validation 3 (Container Integrity): Is the waste container compatible with organic acids/bases?
-
Standard: HDPE (High-Density Polyethylene) or Glass.[1] Avoid metal containers if the waste stream is acidic.
-
Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Pure Substance or Contaminated Solids)
Use this for expired shelf chemicals, weighing paper, or spill cleanup debris.[1]
-
Primary Containment: Place the solid this compound into a clear, sealable polyethylene bag or a wide-mouth HDPE jar.
-
Labeling: Apply a hazardous waste label immediately.
-
Secondary Containment: Place the primary container into the lab's designated Solid Hazardous Waste drum/box.
-
Final Disposition: Lab Pack for incineration.
Workflow B: Liquid Waste (Reaction Mixtures or Mother Liquors)
Use this for HPLC waste, reaction filtrates, or dissolved samples.[1]
-
Solvent Identification: Identify the carrier solvent (e.g., DMSO, Methanol, DCM).
-
Segregation:
-
If Halogenated Solvent (DCM, Chloroform): Pour into Halogenated Organic Waste .
-
If Non-Halogenated (Methanol, Acetone, DMSO): Pour into Non-Halogenated Organic Waste .
-
-
pH Check (Crucial): If the solution is highly acidic (pH < 2) or basic (pH > 12.5), it may need to be collected in a separate "Corrosive Organic" stream depending on your facility's specific vendor requirements.
-
Field Insight: For this compound, the solution is usually buffered or neutral enough to go into standard organic streams.[1]
-
-
Log Entry: Record the volume and concentration on the waste container log sheet.
Visualized Decision Logic
The following diagram illustrates the decision matrix for disposing of this compound.
Caption: Operational decision tree for segregating this compound based on physical state and solvent composition.
Regulatory & Compliance Framework
While this guide provides operational steps, adherence to the following regulations is mandatory for legal compliance.
-
RCRA (Resource Conservation and Recovery Act):
-
Under 40 CFR § 262.11, the waste generator must determine if the waste is hazardous.
-
While this compound is not explicitly listed (P or U list), it should be managed as hazardous due to its chemical class (pyridine derivative) and potential toxicity [1].[1]
-
-
EPA Waste Codes:
-
If mixed with flammable solvents (Methanol/Acetone): D001 (Ignitable).
-
If mixed with Corrosives: D002 .
-
If pure substance: Classify as "Non-Regulated Chemical Waste" ONLY IF acute toxicity data proves otherwise; however, the industry standard is to default to Hazardous Organic Waste to ensure destruction via incineration [2].
-
-
DOT (Department of Transportation):
-
Shipping Name (if pure): Environmentally hazardous substance, solid, n.o.s. (this compound).
-
UN Number: UN 3077 (for bulk transport) or UN 3261 (if acidic properties dominate) [3].
-
Emergency Response (Spill Procedures)
In the event of a benchtop spill:
-
Isolate: Evacuate the immediate area if dust is airborne.[3][2]
-
PPE: Wear N95 respirator (or P100), nitrile gloves, and lab coat.
-
Neutralize/Absorb:
-
Solids: Do not dry sweep. Use a wet wipe or damp paper towel to capture dust without aerosolizing it.
-
Liquids: Use a universal organic absorbent pad or vermiculite.
-
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste stream (Workflow A).
References
Sources
- 1. CAS 16344-24-4: 2-ANILINONICOTINIC ACID | CymitQuimica [cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
